2,3-dimethyl-1H-indole-5-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-1H-indole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-8(2)12-11-4-3-9(6-13)5-10(7)11/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPUJWRECLSVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,3-dimethyl-1H-indole-5-carbaldehyde
Introduction
2,3-dimethyl-1H-indole-5-carbaldehyde, identified by CAS number 66258-21-7, is a member of the vast and versatile family of indole-based heterocycles.[1] Its molecular structure, featuring a bicyclic indole core with methyl groups at the C2 and C3 positions and a reactive carbaldehyde (formyl) group at the C5 position, makes it a valuable building block in organic synthesis and medicinal chemistry. The indole scaffold itself is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[2][3] This guide provides an in-depth analysis of the core physicochemical properties, analytical characterization, synthesis, and reactivity of 2,3-dimethyl-1H-indole-5-carbaldehyde, offering critical insights for researchers and drug development professionals.
Section 1: Core Physicochemical Properties
The functional characteristics of a molecule are dictated by its physical and chemical properties. For 2,3-dimethyl-1H-indole-5-carbaldehyde, these properties influence its solubility, membrane permeability, and reactivity in synthetic protocols.
Summary of Physicochemical Data
| Property | Value / Predicted Value | Source / Rationale |
| CAS Number | 66258-21-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO | [1][4] |
| Molecular Weight | 173.21 g/mol | [1] |
| Monoisotopic Mass | 173.08406 Da | [4] |
| Melting Point | Not Experimentally Determined (Estimated: 90-110 °C) | Based on isomers and analogs like 2,3-dimethyl-1H-indole-1-carbaldehyde (88-89 °C) and Indole-5-carboxaldehyde (100-103 °C).[5][6][7] |
| Predicted XlogP | 2.3 | [4] |
| Solubility | Predicted: Soluble in DMSO, Methanol; Insoluble in water. | Based on the properties of similar indole aldehydes.[6] |
| pKa | Predicted: ~16-17 (N-H acidity) | Based on the known pKa of the indole N-H proton, which is weakly acidic. |
Molecular Structure and Weight The compound has a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol .[1][4] Its structure consists of a planar indole ring system, which imparts significant aromatic character.
Melting Point While an experimentally determined melting point for 2,3-dimethyl-1H-indole-5-carbaldehyde is not readily available in the cited literature, a reasonable estimate can be made by comparing it to structurally similar compounds. For instance, the isomeric 2,3-dimethyl-1H-indole-1-carbaldehyde has a melting point of 88-89 °C.[5] The parent indole-5-carboxaldehyde melts at 100-103 °C.[6][7] The presence of methyl groups can influence crystal packing, but an estimated range of 90-110 °C is a practical starting point for experimental work.
Solubility and Lipophilicity (logP) The predicted octanol/water partition coefficient (XlogP) of 2.3 indicates that 2,3-dimethyl-1H-indole-5-carbaldehyde is moderately lipophilic.[4] This property suggests it will have good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, but poor solubility in aqueous solutions, a common characteristic for indole aldehydes.[6] This lipophilicity is a critical parameter in drug development, as it influences the molecule's ability to cross biological membranes.
Acidity (pKa) The most acidic proton in the molecule is on the indole nitrogen (N-H). Indoles are generally very weak acids. The delocalization of the nitrogen lone pair into the aromatic system significantly reduces its basicity and imparts a weak acidic character to the N-H proton, with a pKa typically in the range of 16-17 in DMSO. The aldehyde proton is not acidic.
Section 2: Spectroscopic & Analytical Characterization
Confirming the identity and purity of a compound is a cornerstone of scientific research. A combination of spectroscopic methods is required for the unambiguous structural elucidation of 2,3-dimethyl-1H-indole-5-carbaldehyde.
Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR (in DMSO-d₆) | ~11.5-12.0 ppm (s, 1H, N-H); ~9.8 ppm (s, 1H, -CHO); ~7.0-8.0 ppm (m, 3H, Ar-H); ~2.3 ppm (s, 3H, C2-CH₃); ~2.1 ppm (s, 3H, C3-CH₃) |
| ¹³C NMR (in DMSO-d₆) | ~192 ppm (C=O); ~110-140 ppm (Ar-C); ~12 ppm (C2-CH₃); ~9 ppm (C3-CH₃) |
| IR Spectroscopy (cm⁻¹) | ~3300 (N-H stretch); ~3100-3000 (Ar C-H stretch); ~2950-2850 (Aliphatic C-H stretch); ~1670 (C=O aldehyde stretch); ~1600, 1480 (C=C aromatic stretch) |
| Mass Spectrometry | [M+H]⁺ m/z: 174.09134 ; [M+Na]⁺ m/z: 196.07328 |
Rationale for Predictions: The predicted NMR chemical shifts are based on data from analogous indole carbaldehydes. For example, in 5-iodo-2-methyl-1H-indole-3-carbaldehyde, the N-H proton appears at 12.14 ppm and the aldehyde proton at 10.02 ppm in DMSO-d₆.[8] The ¹H NMR spectrum of the precursor, 2,3-dimethylindole, shows the two methyl signals and aromatic protons in their expected regions.[9] The IR and Mass Spectrometry predictions are based on the known frequencies of the functional groups and calculated adduct masses.[4][8]
Analytical Workflow
A robust workflow is essential to validate the synthesis and purification of the target compound. This ensures that subsequent biological or chemical studies are performed on a well-characterized material.
Caption: Standard workflow for synthesis and validation.
Section 3: Synthesis and Reactivity
Proposed Synthetic Pathway: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles.[10][11] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as a mild electrophile.[12] For 2,3-dimethyl-1H-indole-5-carbaldehyde, the logical precursor is 2,3-dimethylindole. The electron-donating nature of the alkyl groups and the inherent nucleophilicity of the indole ring favor electrophilic substitution.
Sources
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- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to 2,3-dimethyl-1H-indole-5-carbaldehyde Derivatives and Analogs
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique bicyclic structure, comprising a benzene ring fused to a pyrrole ring, offers a versatile template for designing molecules that can interact with a multitude of biological targets.[1][2] This guide focuses on a specific, yet highly promising, member of this family: 2,3-dimethyl-1H-indole-5-carbaldehyde . This compound serves as a pivotal starting material for the synthesis of a diverse range of derivatives and analogs with significant therapeutic potential. The presence of methyl groups at the C2 and C3 positions of the indole ring enhances lipophilicity and can influence the binding affinity and metabolic stability of its derivatives, while the aldehyde group at the C5 position provides a reactive handle for a wide array of chemical modifications.
This document will provide a comprehensive technical overview of 2,3-dimethyl-1H-indole-5-carbaldehyde, from its synthesis and physicochemical properties to the design and biological evaluation of its derivatives. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
The Core Scaffold: 2,3-dimethyl-1H-indole-5-carbaldehyde
The foundational molecule, 2,3-dimethyl-1H-indole-5-carbaldehyde, is a solid at room temperature.[3] Its structure is characterized by the indole ring system with methyl groups at positions 2 and 3, and a formyl (aldehyde) group at position 5.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-dimethyl-1H-indole-5-carbaldehyde is presented in the table below. It is important to note that while some experimental data is available, many properties are predicted through computational models.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | [4] |
| Molecular Weight | 173.21 g/mol | [4] |
| CAS Number | 66258-21-7 | [3] |
| Appearance | Solid | [3] |
| Predicted XlogP | 2.3 | [4] |
| Monoisotopic Mass | 173.08406 Da | [4] |
Synthesis of the Core Scaffold
The most common and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles is the Vilsmeier-Haack reaction .[5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile.[6] This electrophile then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate. Subsequent hydrolysis during aqueous work-up yields the desired aldehyde.[6]
The choice of the Vilsmeier-Haack reaction is predicated on its reliability and high yield for the formylation of indoles. The electron-donating nature of the indole nitrogen and the alkyl groups at C2 and C3 activate the benzene portion of the ring system towards electrophilic substitution, with the C5 position being a favorable site for substitution.
Experimental Protocol: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde
The following is a representative, step-by-step protocol for the synthesis of the title compound via the Vilsmeier-Haack reaction.
Materials:
-
2,3-Dimethyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
-
Formylation Reaction: In a separate flask, dissolve 2,3-dimethyl-1H-indole in anhydrous DCM. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice. Stir vigorously.
-
Neutralization: Slowly and carefully add saturated aqueous sodium bicarbonate solution to the mixture until the pH is basic (pH ~8-9). This step should be performed with caution as it is exothermic and will evolve CO₂ gas.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Derivatives and Analogs: Expanding the Chemical Space
The aldehyde functionality at the C5 position of 2,3-dimethyl-1H-indole-5-carbaldehyde is a versatile chemical handle that allows for the synthesis of a wide array of derivatives. These modifications can be broadly categorized as follows:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding secondary or tertiary amines. This is a powerful method for introducing diverse side chains.
-
Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain.
-
Condensation Reactions: Knoevenagel or aldol condensations with active methylene compounds to form α,β-unsaturated systems.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid, which can then be converted to esters, amides, and other acid derivatives.
-
Reduction: Reduction of the aldehyde to an alcohol, which can be further functionalized.
-
Hydrazone and Oxime Formation: Reaction with hydrazines or hydroxylamine to form hydrazones and oximes, respectively. These can be further cyclized to form other heterocyclic systems.
Therapeutic Applications and Structure-Activity Relationships (SAR)
Indole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The specific substitution pattern of 2,3-dimethyl-1H-indole-5-carbaldehyde provides a unique starting point for the development of novel therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potential of substituted indoles as anticancer agents. For instance, some 2,3-dimethylindole derivatives have shown promising cytotoxic activity against various cancer cell lines, including lung and pancreas carcinoma.[7] The mechanism of action for many indole-based anticancer agents involves the inhibition of key cellular signaling pathways. For example, certain indole derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, two important targets in cancer therapy.[8]
Structure-Activity Relationship (SAR) Insights
The biological activity of indole derivatives is highly dependent on the nature and position of substituents. For the 2,3-dimethyl-1H-indole-5-carbaldehyde core, modifications at the C5 position, derived from the aldehyde, are expected to significantly impact activity. For example, in the context of developing dual EGFR/CDK2 inhibitors, the introduction of carboxamide functionalities at the C5 position of the indole ring has been shown to be crucial for potent antiproliferative activity.[9] The specific nature of the substituent at this position can influence binding affinity to the target protein, as well as pharmacokinetic properties such as solubility and membrane permeability.
The methyl groups at C2 and C3 also play a role. They can provide favorable hydrophobic interactions within a protein's binding pocket and may also block metabolic pathways, potentially increasing the in vivo half-life of the compound.
Conclusion
2,3-dimethyl-1H-indole-5-carbaldehyde is a valuable and versatile scaffold for the development of novel chemical entities with a wide range of potential therapeutic applications. Its synthesis is readily achievable through established methods like the Vilsmeier-Haack reaction, and the aldehyde functionality provides a gateway to a rich chemical space of derivatives. By understanding the structure-activity relationships of substituted indoles, researchers can rationally design and synthesize new compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational understanding of this important molecule, offering both practical protocols and strategic insights for its application in modern drug discovery.
References
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Kumara, M.N., et al. (2016). Synthesis and cytotoxic studies of 2, 3-dimethylindoles and tetrahydrocarbazoles. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 234-241. [Link]
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Yıldırım, S., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(31), 3588-3605. [Link]
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Shaikh, A., et al. (2016). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 13(5), 647-667. [Link]
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Atmiya University. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Indole Derivative. Retrieved February 24, 2026, from [Link]
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Ahmed, F.A., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 13(8), 994-1008. [Link]
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Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved February 24, 2026, from [Link]
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Gümüş, M., et al. (2022). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Molecules, 27(19), 6539. [Link]
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ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved February 24, 2026, from [Link]
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PubChem. (n.d.). Indole-5-carboxaldehyde. Retrieved February 24, 2026, from [Link]
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PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved February 24, 2026, from [Link]
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RSC Publishing. (n.d.). Supporting information. Retrieved February 24, 2026, from [Link]
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RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27305-27339. [Link]
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SID. (n.d.). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Retrieved February 24, 2026, from [Link]
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University of Nebraska-Lincoln. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved February 24, 2026, from [Link]
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ResearchGate. (n.d.). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Retrieved February 24, 2026, from [Link]
-
NISCAIR. (n.d.). Synthesis of novel indole substituted heterocyclics. Retrieved February 24, 2026, from [Link]
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PubChemLite. (n.d.). 2,3-dimethyl-1h-indole-5-carbaldehyde (C11H11NO). Retrieved February 24, 2026, from [Link]
-
RSC Publishing. (n.d.). Mo-catalyzed cyclization of N-vinylindoles and skatoles: synthesis of dihydroindolo[1,2-c]-quinazolines and dihydroindolo[3,2-b]-indoles, and evaluation of their anticancer activities. Organic Chemistry Frontiers. [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 24, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 24, 2026, from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved February 24, 2026, from [Link]
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Bentham Science. (n.d.). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved February 24, 2026, from [Link]
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PMC. (n.d.). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Retrieved February 24, 2026, from [Link]
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Methodological & Application
use of 2,3-dimethyl-1H-indole-5-carbaldehyde in organic synthesis
Application Note: Functionalization and Synthetic Utility of 2,3-Dimethyl-1H-indole-5-carbaldehyde
Executive Summary
2,3-Dimethyl-1H-indole-5-carbaldehyde (CAS: 219136-12-8 / Generic Scaffold) represents a "privileged scaffold" in medicinal chemistry. Unlike its more common isomer, indole-3-carbaldehyde, this molecule features a blocked C3 position .[1] This structural constraint is critical: it prevents the acid-catalyzed formation of bis(indolyl)methanes (a common side reaction in unsubstituted indoles) and directs functionalization exclusively to the aldehyde handle at the C5 position.
This guide details the synthetic utility of this scaffold, focusing on its transformation into bioactive pharmacophores via Schiff base formation (ligands/antimicrobials) and Knoevenagel condensation (anticancer vinyl-indoles).[1]
Chemical Profile & Reactivity Logic
-
Stability: The 2,3-dimethyl substitution sterically shields the indole core from electrophilic attack at the reactive C3 position, rendering the molecule stable under acidic conditions that would polymerize simple indoles.
-
Electronic Character: The C5-aldehyde is electronically coupled to the indole nitrogen lone pair.[1] This makes the carbonyl oxygen highly basic but the carbonyl carbon less electrophilic than benzaldehyde, often requiring Lewis acid catalysis or elevated temperatures for condensation reactions.
-
Solubility: The methyl groups increase lipophilicity compared to unsubstituted indole-carbaldehydes, necessitating the use of ethanol/DMF mixtures for homogeneous reactions.
Application I: Synthesis of Bioactive Schiff Bases
Schiff bases (imines) derived from indole-5-carbaldehydes are extensively researched for their ability to chelate transition metals (Cu, Zn) and inhibit enzymes like glucosidase and urease. The following protocol describes the synthesis of a Thiosemicarbazone derivative , a common motif in anticancer research.
Experimental Protocol
Reagents:
-
2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv)
-
Thiosemicarbazide (1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Catalyst: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 173 mg) of 2,3-dimethyl-1H-indole-5-carbaldehyde in 15 mL of absolute ethanol.
-
Note: Mild heating (40°C) may be required to fully solubilize the aldehyde.
-
-
Addition: Add 1.1 mmol of thiosemicarbazide to the solution.
-
Catalysis: Add 3–5 drops of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing its electrophilicity.
-
Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours.
-
Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The product typically appears as a lower Rf spot compared to the aldehyde.
-
-
Workup: Cool the reaction mixture to room temperature. The Schiff base product usually precipitates as a crystalline solid upon cooling.
-
Purification: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aldehyde.
-
Recrystallization: Recrystallize from hot ethanol/DMF (9:1) if high purity (>98%) is required for biological assays.
Data Summary:
| Parameter | Specification |
| Typical Yield | 82% – 90% |
| Appearance | Yellow to Orange Crystalline Solid |
| Melting Point | Typically >200°C (decomposition) |
| Key IR Signal | C=N stretch @ 1600–1620 cm⁻¹ |
Application II: Knoevenagel Condensation (C-C Bond Formation)
This reaction extends the carbon skeleton at the C5 position, creating conjugated systems (vinyl indoles) often used as Michael acceptors in drug design (e.g., covalent kinase inhibitors).[1]
Experimental Protocol
Reagents:
-
2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv)
-
Malononitrile (1.2 equiv) (Active Methylene Source)
-
Solvent: Ethanol or Acetonitrile[2]
-
Catalyst: Piperidine (5 mol%)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with 1.0 mmol of the aldehyde and 1.2 mmol of malononitrile in 10 mL of Ethanol.
-
Initiation: Add 1 drop of piperidine. The reaction is often exothermic; stir at room temperature for 30 minutes first.
-
Optimization: If precipitation does not occur after 1 hour, heat to 60°C for 2 hours.
-
Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The hydrophobic vinyl-indole product will precipitate.
-
Filtration: Collect the solid by filtration.
-
Purification: Recrystallize from Ethanol.
Mechanistic & Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available for the 5-carbaldehyde scaffold.
Figure 1: Divergent synthetic pathways for 2,3-dimethyl-1H-indole-5-carbaldehyde. The C2/C3 blocking groups prevent polymerization, directing reactivity solely to the C5 aldehyde.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Schiff Base) | Incomplete water removal.[1] | Use molecular sieves (3Å) in the reaction or a Dean-Stark trap if scaling up (>5g). |
| No Reaction (Knoevenagel) | Aldehyde is electron-rich (deactivated). | Switch solvent to Acetonitrile and use a stronger base/acid couple (e.g., Ammonium Acetate) or microwave irradiation. |
| Oiling Out | Product is too lipophilic. | Triturate the crude oil with cold Hexane or Diethyl Ether to induce crystallization. |
| Impurity at Baseline (TLC) | Oxidation to carboxylic acid. | Perform reactions under Nitrogen atmosphere; ensure aldehyde source is fresh. |
References
-
Synthesis and Biological Evaluation of Indole Schiff Bases
-
Knoevenagel Condensation Methodologies
-
Antioxidant Activity of Indole Derivatives
- Context: Validates the biological relevance of the indole-carbaldehyde scaffold.
- Source:Der Pharma Chemica.
-
URL:[Link]
-
Indole Chemistry & Reactivity (General)
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
Application Notes and Protocols for the Quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde
Introduction
2,3-dimethyl-1H-indole-5-carbaldehyde is a key intermediate and potential impurity in the synthesis of various pharmacologically active molecules. Its precise quantification is critical for ensuring the quality, safety, and efficacy of final drug products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the accurate quantification of this compound. We will delve into the rationale behind method selection, provide detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), and discuss method validation in line with international regulatory standards.
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. Consequently, rigorous analytical control of indole-based intermediates like 2,3-dimethyl-1H-indole-5-carbaldehyde is paramount during drug development and manufacturing. This guide is designed to be a practical resource, offering not just procedural steps, but also the scientific reasoning that underpins these analytical strategies.
Physicochemical Properties of 2,3-dimethyl-1H-indole-5-carbaldehyde
A thorough understanding of the analyte's physicochemical properties is the foundation for developing robust and reliable analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem |
| Molecular Weight | 173.21 g/mol | PubChem |
| Predicted XlogP | 2.3 | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | 88-89 °C (for the related isomer 2,3-dimethyl-1H-indole-1-carbaldehyde) | ChemSynthesis |
The predicted XlogP suggests a moderate lipophilicity, making the compound suitable for reversed-phase HPLC. The presence of a chromophore (the indole ring conjugated with the carbaldehyde group) indicates that UV-Vis spectrophotometry is a viable detection method.
Recommended Analytical Methodologies
Based on the physicochemical properties and the need for specificity and sensitivity in a pharmaceutical setting, we recommend two primary analytical techniques for the quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of pharmaceutical analysis, offering excellent resolution, sensitivity, and robustness for routine quality control.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides exceptional specificity and is particularly useful for identifying and quantifying volatile impurities, or for confirmatory analysis.
Protocol 1: Quantification by Reversed-Phase HPLC-UV
This protocol details a robust HPLC-UV method for the quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde, suitable for both bulk material and formulated product analysis. The choice of a C18 stationary phase is based on the analyte's moderate polarity. The mobile phase composition is selected to ensure adequate retention and sharp peak shapes.
Principle and Causality
Reversed-phase HPLC separates compounds based on their hydrophobic interactions with the stationary phase. 2,3-dimethyl-1H-indole-5-carbaldehyde, with its predicted XlogP of 2.3, will be sufficiently retained on a C18 column. The use of an acetonitrile/water mobile phase allows for the modulation of the elution strength. The addition of a small amount of acid (e.g., formic or trifluoroacetic acid) to the mobile phase is crucial for suppressing the ionization of any residual silanol groups on the silica-based stationary phase, thereby improving peak symmetry and reproducibility.[1][2] UV detection is selected due to the strong absorbance of the indole chromophore. Based on the UV spectra of the related compound, indole-3-carbaldehyde, which shows absorption maxima at 243, 260, and 297 nm, a detection wavelength in the range of 280-300 nm is expected to provide good sensitivity.[3]
Materials and Reagents
-
Reference Standard: 2,3-dimethyl-1H-indole-5-carbaldehyde (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Mobile Phase Additive: Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
Sample Diluent: Mobile phase or a mixture of acetonitrile and water (e.g., 50:50 v/v)
-
Syringe filters: 0.45 µm PTFE or nylon
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector | Standard equipment for pharmaceutical analysis. |
| Column | C18, 5 µm, 4.6 x 250 mm | Provides good resolution and is a common, robust choice for indole derivatives.[1][2] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | The organic/aqueous ratio can be optimized to achieve a suitable retention time. Formic acid improves peak shape.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer.[1] |
| Detection Wavelength | 280 nm (or optimal wavelength determined by UV scan) | Provides good sensitivity for the indole chromophore.[1] |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity requirements. |
Experimental Workflow
Caption: HPLC analysis workflow from preparation to quantification.
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 600 mL acetonitrile with 400 mL water). Add 1 mL of formic acid for every 1 L of mobile phase. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 2,3-dimethyl-1H-indole-5-carbaldehyde reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
-
Sample Preparation (for Bulk Drug Substance):
-
Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Sample Preparation (for a Formulated Product, e.g., Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target amount of the analyte into a volumetric flask.
-
Add a suitable volume of diluent and extract the analyte using sonication or mechanical shaking.
-
Dilute to the final volume with the diluent and mix well.
-
Centrifuge or filter the solution to remove excipients. Further dilute if necessary to fall within the calibration range.[4]
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards, followed by the sample solutions.
-
Integrate the peak area of the analyte in each chromatogram.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of 2,3-dimethyl-1H-indole-5-carbaldehyde in the sample solutions from the calibration curve using linear regression.
-
Protocol 2: Quantification by GC-MS
GC-MS is a powerful technique for the quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde, especially at low levels or in complex matrices where high specificity is required.
Principle and Causality
GC separates volatile and thermally stable compounds in a heated column. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for highly specific detection and quantification. Given the structure of 2,3-dimethyl-1H-indole-5-carbaldehyde, it is expected to be sufficiently volatile and thermally stable for GC analysis. The use of a non-polar or mid-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is generally suitable for indole derivatives.[5] Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte.
Materials and Reagents
-
Reference Standard: 2,3-dimethyl-1H-indole-5-carbaldehyde (purity ≥98%)
-
Solvent: Dichloromethane or Ethyl acetate (GC grade)
-
Internal Standard (optional but recommended): A structurally similar compound with a different retention time and mass spectrum (e.g., a deuterated analog or another stable indole derivative).
Instrumentation and Analytical Conditions
| Parameter | Recommended Setting | Rationale |
| GC-MS System | Gas Chromatograph with a Mass Selective Detector | Standard for volatile compound analysis. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, general-purpose column suitable for a wide range of compounds, including indoles.[5] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 280 °C | Ensures rapid vaporization of the analyte without degradation.[5] |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min | A typical temperature program to ensure good separation and elution of the analyte. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization.[5] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique providing reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity for quantification. |
| Ions to Monitor | Molecular ion (m/z 173) and characteristic fragment ions | To be determined from the full scan mass spectrum of the reference standard. |
Experimental Workflow
Caption: GC-MS analysis workflow from sample preparation to data analysis.
Step-by-Step Protocol
-
Standard Solution Preparation:
-
Prepare a stock solution of 2,3-dimethyl-1H-indole-5-carbaldehyde (e.g., 100 µg/mL) in the chosen solvent (e.g., ethyl acetate).
-
If using an internal standard, add it to the stock solution and all subsequent dilutions at a fixed concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
-
If using an internal standard, add it to the sample solution at the same concentration as in the calibration standards.
-
Vortex to ensure complete dissolution.
-
-
GC-MS Analysis:
-
Perform a full scan analysis of a concentrated standard solution to identify the molecular ion and major fragment ions for SIM mode.
-
Set up the GC-MS instrument with the conditions described in the table above and in SIM mode.
-
Inject the calibration standards and sample solutions.
-
-
Data Analysis:
-
Integrate the peak areas of the target ions for the analyte (and internal standard, if used).
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Method Validation
All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6]
Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria for a Quantitative Impurity Method |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | The analyte peak should be well-resolved from other components (e.g., impurities, degradation products, excipients). Peak purity should be demonstrated using a PDA detector or mass spectrometry. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the reporting threshold to 120% of the specification limit for an impurity. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 90-110% for spiked samples at different concentrations. |
| Precision (Repeatability & Intermediate) | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day precision): RSD ≤ 5%. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. Precision at the LOQ should be RSD ≤ 10%. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Conclusion
The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of 2,3-dimethyl-1H-indole-5-carbaldehyde. The choice between the two methods will depend on the specific requirements of the analysis, such as the sample matrix, the required level of sensitivity and specificity, and the availability of instrumentation. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of high-quality, defensible data for regulatory submissions and quality control in the pharmaceutical industry.
References
- BenchChem. (2025).
- ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
- PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- ResearchGate. (2019, June). GC-MS analysis showing mass spectrum of metabolite I (indole-3-acetic....
- MDPI. (2017, October 17). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl)
- SIELC Technologies. (2018, February 16). Separation of 1H-Indole-3-carboxaldehyde, 1,2-diphenyl- on Newcrom R1 HPLC column.
- SIELC Technologies. (2018, February 19). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
- Food Chemistry Advances. (2024, February 15). A colorimetric assay for the detection of indole-3-carbaldehyde in foods. Elsevier.
- PMC. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples.
- LCGC International. (2025, May 13).
- AMSbiopharma. (2025, July 22).
- Cayman Chemical. (2020, July 16).
- BenchChem. (2025).
- Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2016, June 14). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
- European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- The Royal Society of Chemistry. (n.d.).
- Cayman Chemical. (2020, July 16).
- PubMed. (2016, February 20).
- PMC. (n.d.). MASS SPECTROMETRY OF FATTY ALDEHYDES.
- MDPI. (2020, May 3).
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- PubChem. (n.d.). Indole-5-carboxaldehyde.
Sources
Application Note: A Detailed Protocol for the Formylation of 2,3-Dimethylindole via the Vilsmeier-Haack Reaction
Abstract
This document provides a comprehensive, in-depth guide to the formylation of 2,3-dimethylindole, a critical transformation in the synthesis of various biologically active compounds. The primary focus is on the Vilsmeier-Haack reaction, a highly efficient and widely adopted method for introducing a formyl group onto electron-rich heterocyclic systems.[1][2] This protocol details the step-by-step procedure, the underlying reaction mechanism, safety precautions, and methods for characterization of the resulting product, 2,3-dimethyl-1H-indole-1-carbaldehyde. The information presented is intended to provide researchers with a robust and reproducible methodology, grounded in established chemical principles.
Introduction: The Significance of Formylated Indoles
Indole and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The introduction of a formyl (-CHO) group into the indole nucleus provides a versatile chemical handle for further molecular elaboration. Specifically, indole-1-carbaldehydes are key intermediates in the synthesis of compounds with diverse biological activities. The formylation of 2,3-dimethylindole is a crucial step in accessing a specific class of these valuable building blocks.
The Vilsmeier-Haack reaction stands as a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to act as the formylating agent.[1] This electrophilic species readily attacks the electron-rich indole ring, leading to the desired carboxaldehyde after aqueous work-up.[1]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through a well-established two-stage mechanism.
Stage 1: Formation of the Vilsmeier Reagent
First, N,N-dimethylformamide (DMF), a tertiary amide, reacts with phosphorus oxychloride (POCl₃), a strong Lewis acid. The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
Stage 2: Electrophilic Aromatic Substitution
The electron-rich π-system of the 2,3-dimethylindole attacks the electrophilic carbon of the Vilsmeier reagent. In the case of 2,3-dimethylindole, the substitution occurs at the nitrogen atom (N-formylation) due to the steric hindrance at the C3 position and the electronic nature of the substituted indole. This attack forms a resonance-stabilized cationic intermediate. Subsequent hydrolysis of this intermediate during the aqueous work-up quenches the reaction and yields the final product, 2,3-dimethyl-1H-indole-1-carbaldehyde, along with the regeneration of dimethylamine.[3]
Caption: Reaction mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the formylation of 2,3-dimethylindole.
3.1. Materials and Reagents
| Material/Reagent | Grade | Supplier | CAS No. |
| 2,3-Dimethylindole | ≥97% | Sigma-Aldrich | 91-55-4 |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific | N/A |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific | 7487-88-9 |
| Crushed Ice | N/A | N/A | N/A |
3.2. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [4][5] Handle it with extreme caution in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), a lab coat, and safety goggles with a face shield.[5][6][7]
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.
-
The reaction is exothermic, especially during the addition of POCl₃ and the subsequent work-up. Maintain strict temperature control.
-
Ensure that all glassware is dry before use to prevent the violent reaction of POCl₃ with water.[4]
3.3. Reaction Setup and Procedure
Caption: Experimental workflow for the formylation of 2,3-dimethylindole.
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.[1]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent will result in a yellowish, viscous solution.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 2,3-dimethylindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2,3-dimethylindole dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[1]
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1] Be cautious as this is an exothermic process and will evolve gas.
-
Extract the aqueous mixture with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2,3-dimethyl-1H-indole-1-carbaldehyde.
-
Table 1: Key Reaction Parameters
| Parameter | Value |
| Stoichiometry (Indole:POCl₃:DMF) | 1 : 1.2 : 3 |
| Temperature (Reagent Formation) | 0-10 °C |
| Temperature (Reaction) | Room Temperature |
| Reaction Time | 2-4 hours |
Results and Characterization
The final product, 2,3-dimethyl-1H-indole-1-carbaldehyde, is expected to be a solid with a melting point in the range of 88-89 °C.[8] The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, the two methyl groups, and a distinct singlet for the aldehydic proton, typically in the range of δ 9-10 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the two methyl carbons, and a downfield signal for the carbonyl carbon of the aldehyde group, typically above δ 180 ppm.
4.2. Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 2,3-dimethyl-1H-indole-1-carbaldehyde (C₁₁H₁₁NO, MW: 173.21 g/mol ).[8]
Table 2: Expected Analytical Data
| Technique | Expected Result |
| Melting Point | 88-89 °C[8] |
| ¹H NMR (CDCl₃) | Signals for aromatic, methyl, and aldehydic protons. |
| ¹³C NMR (CDCl₃) | Signals for aromatic, methyl, and carbonyl carbons. |
| Mass Spec (EI) | [M]⁺ at m/z = 173.21 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction. | - Ensure all reagents are anhydrous. - Extend the reaction time. - Check the quality of the POCl₃. |
| Decomposition of starting material or product. | - Maintain strict temperature control during reagent addition and work-up. | |
| Formation of side products | Reaction at other positions of the indole ring. | - While N-formylation is favored for 2,3-disubstituted indoles, C3-formylation can occur with other indole derivatives. Confirm product structure by NMR. |
| Difficulty in purification | Impurities from the reaction. | - Ensure complete neutralization during work-up. - Optimize the eluent system for column chromatography. |
Conclusion
The Vilsmeier-Haack reaction provides a reliable and high-yielding route for the formylation of 2,3-dimethylindole. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize 2,3-dimethyl-1H-indole-1-carbaldehyde, a valuable intermediate for further synthetic transformations in the fields of medicinal chemistry and materials science. The key to a successful reaction lies in the use of anhydrous reagents, strict temperature control, and a careful work-up procedure.
References
- Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.
- Fritz, H. (1959). N-Formylation of a 3,3-disubstituted 3H-indole (indolenine). Angewandte Chemie, 71(15-16), 526-526.
- Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
- ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.
- Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126.
- Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39.
- Sureshbabu, G., & Perumal, P. T. (2006). A simple and efficient method for the one-pot synthesis of novel 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes via the Vilsmeier-Haack reaction of the corresponding 7-acetyl-2-arylindoles. Tetrahedron Letters, 47(48), 8569-8572.
- ChemSynthesis. (2025, May 20). 2,3-dimethyl-1H-indole-1-carbaldehyde.
- Sigma-Aldrich. (n.d.). 2,3-Dimethylindole.
- Organic Syntheses. (n.d.). Indole-3-aldehyde.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - Phosphorus Oxychloride.
- Sigma-Aldrich. (n.d.). Safety Data Sheet - Phosphorus Oxychloride.
- Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride.
- MilliporeSigma. (2025, September 10). SAFETY DATA SHEET - Phosphorus Oxychloride.
- Fisher Scientific. (2006, October 29). Phosphorus oxychloride - SAFETY DATA SHEET.
Sources
experimental procedure for condensation reactions of 2,3-dimethyl-1H-indole-5-carbaldehyde
Application Note: Strategic Synthesis & Condensation Protocols for 2,3-Dimethyl-1H-indole-5-carbaldehyde
Executive Summary
This guide details the experimental procedures for functionalizing 2,3-dimethyl-1H-indole-5-carbaldehyde . Unlike the highly reactive indole-3-carbaldehyde, the 5-carbaldehyde isomer offers a unique chemical space where the aldehyde behaves similarly to a benzaldehyde derivative but retains the electron-donating character of the indole core.
Critical Advantage: The presence of methyl groups at the C2 and C3 positions is chemically significant. It blocks the highly nucleophilic C3 position, preventing unwanted electrophilic substitution side reactions and oxidative oligomerization. This steric and electronic blocking ensures that the aldehyde at C5 is the exclusive site of reactivity during condensation protocols.
Reaction Pathways & Logic
The following diagram illustrates the three primary condensation pathways covered in this guide. Each pathway targets a specific pharmacophore class:
-
Knoevenagel Condensation: Access to vinyl nitriles (optical materials/dyes).
-
Schiff Base Formation: Access to imines (antimicrobial/antifungal agents).
-
Claisen-Schmidt Condensation: Access to chalcones (anticancer/antioxidant scaffolds).
Figure 1: Divergent synthesis pathways from the 5-formyl indole scaffold.
Experimental Protocols
Protocol A: Knoevenagel Condensation (Vinyl Nitrile Synthesis)
Target Application: Synthesis of merocyanine dyes and fluorescent probes.
Mechanism: The base (piperidine) deprotonates the active methylene compound (malononitrile). The resulting carbanion attacks the aldehyde carbonyl. Subsequent dehydration drives the equilibrium to the stable conjugated alkene.
Materials:
-
2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (Absolute)
-
Piperidine (Catalytic, 5-10 mol%)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the indole aldehyde in 10 mL of absolute ethanol. Slight warming (40°C) may be required for complete dissolution.
-
Addition: Add 1.1 mmol of malononitrile.
-
Catalysis: Add 2–3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Monitoring: Monitor via TLC (30% EtOAc in Hexane). The aldehyde spot (Rf ~0.5) should disappear, replaced by a highly fluorescent product spot.
-
-
Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product typically precipitates as a colored solid (yellow/orange).
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol/DMF if necessary.
Validation:
-
Yield: Expected >85%.
-
IR: Look for disappearance of C=O stretch (1660 cm⁻¹) and appearance of C≡N stretch (2210–2220 cm⁻¹).
Protocol B: Schiff Base Formation (Imine Synthesis)
Target Application: Antimicrobial and antifungal screening libraries.
Mechanism: Acid-catalyzed nucleophilic attack of the amine on the carbonyl carbon. The reaction is reversible; therefore, removal of water (via molecular sieves or azeotropic distillation) or precipitation of the product is crucial to drive the reaction to completion.
Materials:
-
2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 eq)
-
Substituted Aniline or Hydrazide (1.0 eq)
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
Setup: Prepare a solution of indole aldehyde (1.0 mmol) in 20 mL hot ethanol.
-
Addition: Add the primary amine (1.0 mmol) dropwise.
-
Catalysis: Add 2–4 drops of glacial acetic acid.
-
Reaction: Reflux for 4–8 hours.
-
Note: If the product does not precipitate during reflux, reduce solvent volume by 50% using a rotary evaporator.
-
-
Isolation: Pour the reaction mixture into crushed ice (50 g). Stir vigorously for 15 minutes.
-
Purification: Filter the precipitate, wash with water to remove acid traces, and dry. Recrystallize from ethanol.
Validation:
-
1H NMR: The aldehyde proton singlet (~10.0 ppm) disappears. A new singlet for the imine proton (-CH=N-) appears, typically between 8.3–8.8 ppm [1].
Protocol C: Claisen-Schmidt Condensation (Chalcone Synthesis)
Target Application: Anticancer agents (microtubule polymerization inhibitors).
Mechanism: Generation of an enolate from the methyl ketone using a strong base, followed by attack on the indole aldehyde. The 2,3-dimethyl substitution prevents side reactions on the indole ring that typically plague base-catalyzed reactions of simple indoles.
Materials:
-
2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 eq)
-
Acetophenone derivative (1.0 eq)
-
Methanol (10 mL)
-
NaOH (40% aqueous solution, 2.0 mL) or KOH pellets.
Procedure:
-
Mixing: Dissolve the acetophenone derivative (1.0 mmol) in methanol (10 mL).
-
Base Activation: Add the NaOH solution dropwise at 0°C. Stir for 10 minutes to generate the enolate.
-
Coupling: Add the indole aldehyde (1.0 mmol) to the mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.
-
Observation: A heavy precipitate usually forms.
-
-
Quench: Pour the mixture into ice-cold water (50 mL) and neutralize with dilute HCl (1M) until pH ~7.
-
Purification: Filter the solid. Recrystallize from ethanol/chloroform.
Validation:
-
1H NMR: Characteristic doublet signals for the α,β-unsaturated protons with a coupling constant J = 15–16 Hz , indicating the trans (E) isomer [2].
Analytical Data Summary
The following table summarizes the expected NMR shifts for the starting material versus the condensation products.
| Compound Class | Key Proton | Chemical Shift (δ ppm) | Multiplicity | Notes |
| Starting Material | Aldehyde (-CHO) | 9.80 – 10.10 | Singlet | Disappears in all products |
| Starting Material | C2-CH₃ / C3-CH₃ | 2.10 – 2.40 | Singlets | Diagnostic for 2,3-dimethyl core |
| Knoevenagel | Vinyl (-CH=C) | 7.80 – 8.20 | Singlet | Downfield due to CN groups |
| Schiff Base | Imine (-CH=N-) | 8.30 – 8.90 | Singlet | Sharp singlet |
| Chalcone | Vinyl (α, β) | 7.40 – 7.80 | Doublets | J value confirms stereochemistry |
Troubleshooting & Optimization
-
Solubility: The 2,3-dimethyl-indole scaffold is more lipophilic than unsubstituted indole. If the aldehyde does not dissolve in ethanol, use a 1:1 mixture of Ethanol:DMF .
-
Indole NH Acidity: The NH proton (pKa ~17) is generally stable in these protocols. However, in the Claisen-Schmidt reaction (strong base), the indole nitrogen will be deprotonated. This is reversible upon acidic workup (Step 5 of Protocol C). If solubility is poor in base, consider N-alkylating the indole (e.g., N-methyl) before the condensation step.
-
Water Removal: For stubborn Schiff base reactions, add activated 4Å molecular sieves to the reaction flask to capture water and drive the equilibrium.
References
-
Synthesis and Characterization of Schiff Bases
- Source: Mubassir, M. et al. "Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde." Asian Journal of Chemistry.
- Context: Validates the NMR shifts for indole-imine formation and acid-c
-
Claisen-Schmidt Protocols & Chalcones
- Source: "Efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones." PMC / NIH.
- Context: Provides the basis for base-catalyzed condensation and J-coupling analysis for E-isomers.
-
Knoevenagel Condensation Overview
- Source: "Recent Developments in Knoevenagel Condensation Reaction: A Review." Semantic Scholar.
- Context: Establishes the piperidine/ethanol protocol as the standard for arom
-
Indole Biological Activity
Sources
Application Notes and Protocols: 2,3-Dimethyl-1H-indole-5-carbaldehyde as a Versatile Scaffold in the Synthesis of Bioactive Molecules
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2] Among the diverse array of functionalized indoles, 2,3-dimethyl-1H-indole-5-carbaldehyde stands out as a particularly valuable building block. The presence of electron-donating methyl groups at the C2 and C3 positions enhances the electron density of the indole ring, influencing its reactivity and interaction with biological targets. The aldehyde functionality at the C5 position provides a reactive handle for a variety of chemical transformations, enabling its use as a scaffold for generating diverse molecular libraries. This guide provides an in-depth exploration of 2,3-dimethyl-1H-indole-5-carbaldehyde, detailing its synthesis, key synthetic transformations into bioactive motifs like chalcones and Schiff bases, and step-by-step protocols designed for researchers in drug discovery and medicinal chemistry.
Core Scaffold: Properties and Reactivity Profile
2,3-Dimethyl-1H-indole-5-carbaldehyde is a solid, stable organic compound that serves as an excellent starting point for chemical synthesis.[3] Its structure marries the nucleophilic character of the dimethylated indole ring with the electrophilic nature of the C5-aldehyde.
Causality of Reactivity:
-
Indole Nucleus: The methyl groups at C2 and C3 are electron-donating groups (EDGs). They increase the electron density of the bicyclic system through hyperconjugation and inductive effects. This enhanced nucleophilicity makes the ring more susceptible to electrophilic substitution, although the primary site for such reactions (C3) is blocked. Importantly, this electron enrichment can influence the binding affinity of its derivatives to biological targets.
-
Aldehyde Group: The C5-carbaldehyde is a versatile functional group. It is an electrophilic site, readily attacked by nucleophiles. Its position on the benzene portion of the indole core allows for reactions that extend conjugation, often leading to compounds with interesting photophysical or biological properties. It is the primary site for the synthetic modifications discussed in this guide.
Table 1: Physicochemical Properties of 2,3-Dimethyl-1H-indole-5-carbaldehyde
| Property | Value | Reference |
| CAS Number | 66258-21-7 | [3] |
| Molecular Formula | C₁₁H₁₁NO | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Appearance | Solid | - |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Synthesis of the Core Scaffold
While commercially available, understanding the synthesis of the starting material is crucial for supply chain security and potential in-house modifications. A common and effective method for formylating electron-rich aromatic rings is the Vilsmeier-Haack reaction.[4][5] This protocol adapts the Vilsmeier-Haack conditions for the synthesis of the title compound from 2,3-dimethylindole.
Caption: Workflow for the synthesis of the core scaffold.
Protocol 2.1: Synthesis of 2,3-Dimethyl-1H-indole-5-carbaldehyde via Vilsmeier-Haack Reaction
Expert Rationale: This protocol uses the pre-formed Vilsmeier reagent (from phosphorus oxychloride and dimethylformamide) to introduce an aldehyde group onto the electron-rich 2,3-dimethylindole. The reaction proceeds via an electrophilic aromatic substitution, where the C5 position is the most favorable site for attack due to electronic and steric factors. The cold addition controls the exothermic formation of the reagent, and the subsequent heating drives the formylation to completion.
Materials:
-
2,3-Dimethylindole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
-
Standard glassware for anhydrous reactions, ice bath, heating mantle
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equiv). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.1 equiv) dropwise while stirring vigorously. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The formation of a solid or viscous liquid is expected.
-
Substrate Addition: Dissolve 2,3-dimethylindole (1.0 equiv) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C for DCM) for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0°C. Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the pH is basic (pH > 8). This step neutralizes the acidic reaction medium and should be done with caution due to gas evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol to yield pure 2,3-dimethyl-1H-indole-5-carbaldehyde.
Self-Validation/Characterization:
-
TLC: Monitor reaction using a mobile phase like 30:70 Ethyl Acetate:Hexane. The product should have a lower Rf than the starting indole.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy: Confirm the structure using ¹H NMR (expect a singlet for the aldehyde proton ~9.8-10.0 ppm and a broad singlet for the N-H proton >8.0 ppm), ¹³C NMR, and IR spectroscopy (strong C=O stretch ~1670-1690 cm⁻¹).
Synthetic Applications in Bioactive Molecule Development
The aldehyde group is a gateway to numerous classes of compounds. Below are protocols for synthesizing derivatives with known pharmacophores, demonstrating the scaffold's utility.
Caption: Key synthetic pathways from the core scaffold.
Protocol 3.1: Synthesis of an Indole-Chalcone Derivative
Expert Rationale: Chalcones are α,β-unsaturated ketones that form a core component of many biologically active compounds.[6] This protocol utilizes a base-catalyzed Claisen-Schmidt condensation. The base (KOH) deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic aldehyde of the indole scaffold. The subsequent dehydration is typically spontaneous or acid/heat-catalyzed, yielding the conjugated chalcone system.
Materials:
-
2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv)
-
4-Methoxyacetophenone (1.0 equiv)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2,3-dimethyl-1H-indole-5-carbaldehyde and 4-methoxyacetophenone in ethanol.
-
In a separate beaker, prepare a solution of KOH (3.0 equiv) in a small amount of water and add it to the ethanol solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into a beaker of cold water/crushed ice.
-
If a solid precipitates, collect it by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Dry the solid product. If needed, recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Self-Validation/Characterization:
-
¹H NMR: Look for the appearance of two new doublets in the vinyl region (6.5-8.0 ppm) with a large coupling constant (J ≈ 15-16 Hz), characteristic of the trans-alkene protons.
-
IR: A shift in the C=O stretch to a lower frequency (~1650-1660 cm⁻¹) due to conjugation.
Protocol 3.2: Synthesis of an Indole-Schiff Base (Imine)
Expert Rationale: Schiff bases are compounds containing a carbon-nitrogen double bond, often formed by the condensation of a primary amine and an aldehyde.[7] They are pivotal intermediates and bioactive molecules in their own right. This protocol uses a catalytic amount of acid (acetic acid) to protonate the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the attack by the amine. The removal of water, the reaction byproduct, drives the equilibrium towards the imine product.
Materials:
-
2,3-Dimethyl-1H-indole-5-carbaldehyde (1.0 equiv)
-
Sulfanilamide (or another primary amine) (1.0 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount, ~2-3 drops)
Procedure:
-
Add 2,3-Dimethyl-1H-indole-5-carbaldehyde and the chosen primary amine (e.g., sulfanilamide) to a round-bottom flask containing ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a solid forms, collect it by vacuum filtration and wash with a small amount of cold ethanol.
-
If no solid forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.
-
Dry the purified Schiff base product.
Self-Validation/Characterization:
-
¹H NMR: The aldehyde proton signal (~9.8-10.0 ppm) will disappear, and a new singlet for the imine proton (CH=N) will appear, typically downfield (~8.0-9.0 ppm).
-
IR: The C=O stretch (~1670-1690 cm⁻¹) will disappear, and a new C=N stretch will appear (~1600-1650 cm⁻¹).
Potential Therapeutic Applications and Future Outlook
Derivatives of the 2,3-dimethyl-1H-indole-5-carbaldehyde scaffold are promising candidates for various therapeutic areas. The indole nucleus is a privileged structure, and its combination with other well-known pharmacophores can lead to novel drug candidates.[2][8][9]
Caption: Structure-activity relationship map.
-
Anticancer: Indole-chalcones have been investigated for their ability to induce apoptosis and inhibit cancer cell proliferation.[9] The planar, conjugated system can intercalate with DNA or interact with key enzymes in cell cycle regulation.
-
Anti-inflammatory: Many indole derivatives, including the well-known NSAID Indomethacin, exhibit potent anti-inflammatory properties, often by inhibiting enzymes like COX-2.[2]
-
Antimicrobial: The lipophilic nature of the indole nucleus combined with the polar imine group in Schiff bases can facilitate membrane disruption in bacteria and fungi, leading to antimicrobial activity.[1]
Future Outlook: The 2,3-dimethyl-1H-indole-5-carbaldehyde scaffold remains a fertile ground for discovery. Future work should focus on creating larger, more diverse libraries through combinatorial chemistry and high-throughput screening. Exploring multi-component reactions starting from this aldehyde could rapidly generate molecular complexity. Furthermore, its use in synthesizing targeted covalent inhibitors, where the aldehyde can react with nucleophilic residues in a protein active site, represents a promising frontier.
References
- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
- Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. (2024). PMC.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis of indoles and their applic
- Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Deriv
- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
- 2,3-Dimethyl-1H-indole-7-carbaldehyde. (n.d.). Chem-Impex.
- 2,3-Dimethyl-1H-indole-5-carboxylic acid. (n.d.). TargetMol.
- Synthesis and biological evaluation of indoles. (n.d.). Der Pharma Chemica.
- Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
- Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... (n.d.).
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applic
- (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024).
- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025).
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.).
- Indole-5-carboxaldehyde 98 1196-69-6. (n.d.). Sigma-Aldrich.
- 66258-21-7|2,3-Dimethyl-1H-indole-5-carbaldehyde. (n.d.). BLDpharm.
Sources
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. 66258-21-7|2,3-Dimethyl-1H-indole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde
Case ID: IND-5-CHO-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Troubleshooting for C5-Formylation of 2,3-Dimethylindole
Diagnostic Phase: Defining the Problem
To improve your yield, we must first identify the bottleneck. The synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde presents a specific regiochemical challenge: the most reactive position on the indole ring (C3) is blocked by a methyl group.
Most researchers encounter yield losses in one of three areas:
-
Regioselectivity Failure: The electrophile attacks the C2-methyl group (forming a vinyl aldehyde) or the Nitrogen (N-formylation) instead of the C5 aromatic position.
-
Hydrolysis Inefficiency: The intermediate iminium salt is stable and fails to hydrolyze to the aldehyde during workup.
-
Polymerization: Acid-catalyzed oligomerization of the electron-rich indole starting material.
This guide prioritizes the Vilsmeier-Haack Formylation (the industry standard) but provides the Fischer Indole Synthesis as a high-fidelity alternative if regioselectivity remains poor.
Primary Protocol: Vilsmeier-Haack Optimization
This route relies on the electrophilic aromatic substitution of 2,3-dimethylindole using
Optimized Workflow
Step 1: Reagent Preparation (The "Dry" Phase)
-
The Trap:
degrades into phosphoric acid upon contact with moisture. This "dead" reagent catalyzes polymerization without formylating. -
The Fix: Distill
before use if the liquid is cloudy. Use anhydrous DMF (water content <0.05%). -
Stoichiometry: Use a 1.2 : 1.0 ratio of Vilsmeier reagent to Indole. Excess reagent promotes side reactions on the C2-methyl group.
Step 2: Formation of the Active Electrophile
-
Cool anhydrous DMF (5 equiv) to 0°C .
-
Add
(1.2 equiv) dropwise under . -
Critical Check: Stir for 30 mins at 0°C. A white/yellow precipitate (the chloroiminium salt) should form. If the solution remains clear, your reagents may be wet.
Step 3: Addition & Heating (The Kinetic Control)
-
Dissolve 2,3-dimethylindole in minimal DMF.
-
Add dropwise to the Vilsmeier reagent at 0°C .
-
Temperature Ramp: Warm to RT for 1 hour, then heat to 80–90°C for 4–6 hours.
-
Warning: Do not exceed 100°C. High temperatures activate the C2-methyl group, leading to the formation of (2-formylvinyl) derivatives.
-
Step 4: Quenching & Hydrolysis (The Yield Maker)
The reaction produces a stable iminium salt. Simple water addition is often insufficient to hydrolyze it to the aldehyde.
-
Pour the reaction mixture onto crushed ice/water (exothermic).
-
The pH Swing: The solution will be acidic. Neutralize with 20% NaOH or Sodium Acetate to pH 9–10.
-
Heat Shock: If the product does not precipitate, heat the basic solution to 60°C for 30 minutes. This forces the hydrolysis of the stubborn iminium species.
Troubleshooting the Vilsmeier Route
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in DMF/ | Use freshly distilled |
| Red/Tar Formation | Polymerization due to high acid/temp. | Keep Temp <90°C. Add indole slowly to avoid local hotspots. |
| Product is an Oil | Incomplete hydrolysis of iminium salt. | Extend the basic workup (pH 10) and heat the aqueous phase to 60°C before extraction. |
| NMR shows Vinyl H | Attack on C2-Methyl group. | Reaction temperature too high (>100°C). Reduce to 70–80°C. |
| High Rf Spot on TLC | N-Formylation (N-CHO). | This is reversible. Reflux crude in 10% NaOH/EtOH to remove the N-formyl group. |
Visualizing the Mechanism & Failure Points
The following diagram maps the critical path and where yields are lost.
Caption: Figure 1.[1] Vilsmeier-Haack mechanistic workflow highlighting critical control points (Temperature, Moisture, Hydrolysis) that dictate yield.
Alternative Protocol: Fischer Indole Synthesis
If the Vilsmeier route yields inseparable mixtures of C5/C6 isomers or tars, switching to the Fischer Indole Synthesis is the definitive solution. This route builds the aldehyde into the starting material, guaranteeing regioselectivity.
The Strategy
Instead of formylating the indole, you synthesize the indole from 4-hydrazinobenzaldehyde (or its acetal) and 2-butanone .
-
Regiochemistry: The hydrazine nitrogen is para to the aldehyde. Upon [3,3]-sigmatropic rearrangement, the aldehyde ends up at the C5 position of the resulting indole.
-
Yield Advantage: No isomer separation required.[1]
Protocol Summary
-
Starting Materials: 4-hydrazinobenzaldehyde dimethyl acetal (protected to prevent self-polymerization) + 2-butanone.
-
Catalyst: 4%
in Ethanol or Polyphosphoric Acid (PPA). -
Conditions: Reflux for 2-4 hours.
-
Workup: The acetal usually hydrolyzes during the acidic reaction or subsequent workup, releasing the free aldehyde.
Decision Logic: Which Route?
Caption: Figure 2. Strategic decision tree for selecting the synthetic route based on starting material availability and regioselectivity outcomes.
Frequently Asked Questions (FAQs)
Q: I see a strong fluorescent spot on TLC, but no aldehyde. What is it? A: This is likely the iminium salt . It is highly polar and often fluorescent. It means your hydrolysis failed. Put the crude mixture back into water, adjust pH to 10 with NaOH, and heat to 60°C for 30 minutes.
Q: Can I use DMF/TFAA (Trifluoroacetic anhydride) instead of POCl3?
A: Yes, this is a milder variation. However, for deactivated or sterically crowded indoles,
Q: Why is my product dark brown? A: Indoles are sensitive to oxidation. The dark color is likely trace oxidation products (indolenines). Recrystallize from Ethanol/Water or perform column chromatography using a gradient of Hexane:Ethyl Acetate (start 9:1, move to 7:3).
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Fischer Indole Synthesis Overview
-
Regioselectivity in Indole Formylation
- Source: Growing Science. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl...)" (Discusses reactivity of dimethylindoles).
-
URL:[Link]
-
Troubleshooting Low Yields
- Source: University of Rochester. "Troubleshooting: How to Improve Yield."
-
URL:[Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 6. researchgate.net [researchgate.net]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions involving 2,3-dimethyl-1H-indole-5-carbaldehyde
Technical Support Center: 2,3-Dimethyl-1H-indole-5-carbaldehyde
Topic: Troubleshooting Failed Reactions & Optimization Protocols Audience: Medicinal Chemists, Synthetic Organic Chemists Document ID: TSC-IND-05-CHO-v2.4
Core Reactivity Profile & Handling
The Molecule at a Glance:
-
CAS: 66258-21-7
-
Structure: An indole core methylated at C2 and C3, blocking the most nucleophilic sites on the pyrrole ring. The reactive handle is the aldehyde at C5.
-
Electronic Behavior: Unlike indole-3-carbaldehyde, where the carbonyl is directly conjugated to the electron-rich enamine system (strongly deactivating it), the 5-carbaldehyde is on the benzenoid ring. However, the indole nitrogen (N1) is a strong electron donor (
effect). This electron density delocalizes into the benzene ring, rendering the C5-aldehyde less electrophilic than a standard benzaldehyde. -
Implication: Reactions relying on nucleophilic attack at the carbonyl (Schiff base formation, Knoevenagel condensation) often fail due to insufficient electrophilicity. They require acid catalysis or efficient water removal to drive the equilibrium.
Troubleshooting Guide: Schiff Base (Imine) Formation
Scenario: You are reacting 2,3-dimethyl-1H-indole-5-carbaldehyde with a primary amine (e.g., aniline derivative, hydrazide), but TLC shows starting material remaining or hydrolysis during workup.
Q: Why is the reaction stalling despite refluxing in ethanol? A: The electron-donating nature of the indole nitrogen deactivates the C5 aldehyde. Simple reflux is often insufficient.
-
The Fix: You must activate the carbonyl or force the equilibrium.
-
Catalysis: Add 2-5 mol% Glacial Acetic Acid (mild) or p-Toluenesulfonic Acid (p-TSA) (stronger). The acid protonates the carbonyl oxygen, making the carbon more susceptible to nucleophilic attack.[1]
-
Solvent Switch: If Ethanol (
C) is too cool, switch to Toluene or Xylene and use a Dean-Stark trap to physically remove water. -
Molecular Sieves: Add activated 4Å molecular sieves directly to the reaction flask (in EtOH or MeOH) to sponge up water as it forms.
-
Q: The product forms but reverts to aldehyde during column chromatography. Why? A: Indole-derived imines can be hydrolytically unstable, especially on acidic silica gel.
-
The Fix:
-
Pre-treat Silica: Neutralize your silica gel column by flushing it with 1% Triethylamine (Et
N) in Hexanes before loading the sample. -
Avoid Column: Try recrystallization first. Common solvents for these derivatives are Ethanol/DMF mixtures or Acetonitrile.
-
Diagnostic Workflow: Schiff Base Failure
Figure 1: Decision tree for optimizing Schiff base synthesis involving deactivated indole aldehydes.
Troubleshooting Guide: Knoevenagel Condensation
Scenario: Reaction with active methylenes (Malononitrile, Barbituric acid, Ethyl cyanoacetate) yields poor conversion.
Q: I used piperidine in ethanol, but the yield is <30%. What is wrong? A: The "standard" Knoevenagel conditions often fail for electron-rich aldehydes because the equilibrium constant is unfavorable.
-
The Fix:
-
Microwave Irradiation: These condensations are highly responsive to microwave heating (
C, 10-20 min) in Ethanol. -
Catalyst Buffer: Use a Piperidine/Acetic Acid buffer (1:1 ratio) rather than just base. The acid helps activate the aldehyde, while the base deprotonates the methylene.
-
Solvent-Free: Grind the aldehyde and active methylene with a pestle in the presence of ammonium acetate. This "solid-state" reaction often drives conversion by keeping reagents highly concentrated.
-
Q: How do I separate the product from unreacted aldehyde? A: Their polarities are often similar.
-
The Fix: Exploit the acidity of the indole N-H (if N1 is unsubstituted).
-
Most Knoevenagel products are less soluble in cold ethanol than the starting aldehyde. Chill the reaction mixture to
C for 4 hours; the product often precipitates while the aldehyde remains in the mother liquor.
-
Troubleshooting Guide: N-Alkylation (N1 Position)
Scenario: Attempting to attach an alkyl group to the Nitrogen (N1) to modify solubility or bioactivity.
Q: Reaction with Alkyl Halide/K
-
The Fix:
-
Stronger Base: Use Sodium Hydride (NaH) (60% dispersion) in anhydrous DMF or THF .
-
Temperature:
C to RT is usually sufficient. -
Protocol:
-
Dissolve indole in dry DMF.
-
Add NaH (1.2 eq) at
C. Wait 30 mins for H evolution to cease (Solution often turns red/brown). -
Add alkyl halide slowly.
-
-
Characterization & Data Reference
Self-Validating the Structure: When troubleshooting, ensure your starting material is actually 2,3-dimethyl-1H-indole-5-carbaldehyde and not an oxidized acid or regioisomer.
Key NMR Diagnostic Peaks (DMSO-d
TLC Data (Typical):
-
Solvent System: Hexane:Ethyl Acetate (7:3)
-
R
Value: ~0.4 - 0.5 (Aldehyde is moderately polar). -
Visualization: UV active (bright purple/blue fluorescence); stains yellow/orange with 2,4-DNP (confirms aldehyde).
References
-
Synthesis of Indole-3-Carbaldehyde Derivatives (Analogous Reactivity)
- Title: Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Deriv
- Source:Asian Journal of Chemistry B (2025).
- Relevance: Establishes protocols for Schiff base condensation using acid c
-
URL:[Link]
-
Base-Free and Catalytic Methods
- Title: Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety.
- Source:ACS Omega (2022).
- Relevance: Compares piperidine catalysis vs.
-
URL:[Link]
- Vilsmeier-Haack Synthesis (Origin of Material)
-
Reaction with Active Methylenes
-
Title: Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds.[2]
-
Source:Chemistry of Heterocyclic Compounds (2011).[2]
- Relevance: Provides precedent for Knoevenagel condensations with indole-carbaldehydes using malononitrile and barbituric acid.
-
URL:[Link]
-
Sources
Technical Support Center: 2,3-Dimethyl-1H-indole-5-carbaldehyde
Subject: Impurity Profiling, Troubleshooting, and Purification Guide
Executive Summary
2,3-Dimethyl-1H-indole-5-carbaldehyde (also known as 5-formyl-2,3-dimethylindole) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based alkaloids. Unlike simple indoles which undergo electrophilic substitution at C3, the presence of methyl groups at C2 and C3 blocks this position, directing electrophilic attack (such as the Vilsmeier-Haack formylation) to the benzene ring.
This redirection of reactivity introduces a specific impurity profile dominated by regioisomers and oxidation products rather than the oligomers seen in C3-unsubstituted indoles. This guide provides a mechanistic breakdown of these impurities, diagnostic protocols, and purification strategies.
Diagnostic & Troubleshooting (Q&A)
Category A: Synthesis & Reaction Monitoring
Q1: I am synthesizing the target via Vilsmeier-Haack formylation. Why does my HPLC show two closely eluting peaks (approx. 90:10 ratio)? Diagnosis: This is the classic signature of regioisomerism . Technical Insight: The Vilsmeier reagent (chloromethyleneiminium salt) is an electrophile.[1] In 2,3-dimethylindole, the nitrogen lone pair activates the benzene ring.
-
Major Peak (C5-Formyl): The C5 position is para to the nitrogen, making it the most electron-rich and sterically accessible site.
-
Minor Peak (C6-Formyl): The C6 position is also activated but is less favorable than C5. This typically forms the ~5-10% impurity (Impurity B). Action: These isomers are difficult to separate by flash chromatography. Recrystallization (see Protocol 1) is required to enrich the C5 isomer.
Q2: My crude product is dark brown/black instead of the expected pale yellow. What happened? Diagnosis: Oxidative degradation or polymerization. Technical Insight: Indoles are electron-rich and prone to oxidation. While the C3-methyl group prevents the formation of dimeric species like 3,3'-diindolylmethane, the indole ring can still undergo oxidative opening or form indolenine species (Impurity D) upon prolonged exposure to air and light, especially in solution. Action: Perform all workups under an inert atmosphere (N₂/Ar). Store the solid product in amber vials at -20°C.
Category B: Analysis & Identification
Q3: How can I definitively distinguish the 5-formyl isomer from the 6-formyl isomer using NMR?
Diagnosis: Look at the coupling constants (
-
5-Formyl Isomer: The proton at C4 (adjacent to C3-Me) appears as a meta-coupled doublet (
Hz) or a singlet-like peak due to weak coupling with H6. The proton at C6 appears as a doublet of doublets (coupling with H7 and H4). -
6-Formyl Isomer: The proton at C7 (adjacent to NH) appears as a singlet (or small doublet). The coupling pattern of the remaining protons will shift significantly. Action: Run a 2D NOESY spectrum. The 5-formyl proton will show a strong NOE correlation with the C4 proton (which is spatially close to the C3-methyl group).
Q4: I see a mass peak at M+34 (or M+36) in LC-MS. What is this? Diagnosis: Chlorinated impurity (Impurity E). Technical Insight: If the Vilsmeier reaction is run at too high a temperature (>90°C) or with excess POCl₃, the chlorine from the reagent can substitute onto the ring (typically at C5 or C6) instead of the formyl group, or displace the formyl group during workup. Action: Control reaction temperature strictly (0°C addition, heat to max 60-70°C).
Deep Dive: Impurity Profile & Pathways
The following diagram illustrates the formation of the target compound and its primary impurities during the Vilsmeier-Haack reaction.
Figure 1: Reaction pathways showing the origin of critical impurities in the synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde.
Impurity Table
| Impurity ID | Name | Origin | Relative Retention (HPLC)* | Removal Strategy |
| Impurity A | 2,3-Dimethylindole | Unreacted Precursor | ~1.2 (Non-polar) | Wash with Hexane/Heptane |
| Impurity B | 6-Formyl isomer | Regioisomer | ~0.95 - 1.05 (Very close) | Recrystallization (EtOH) |
| Impurity D | Indolenine/Oxides | Oxidation | < 0.5 (Polar) | Silica Plug Filtration |
| Impurity E | 5-Chloro-2,3-dimethylindole | Side Reaction | > 1.3 (Late eluting) | Column Chromatography |
*Note: Relative Retention Times (RRT) are approximate and depend on the specific C18 method used.
Validated Protocols
Protocol 1: Purification by Recrystallization
Use this method to remove the 6-formyl regioisomer (Impurity B).
-
Dissolution: Dissolve crude solid (10 g) in boiling Ethanol (95%) (approx. 50-70 mL).
-
Tip: If the solution is dark, add activated charcoal (0.5 g), boil for 5 mins, and filter hot through Celite.
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 2 hours. Do not place directly in ice, as this precipitates the regioisomer.
-
Maturation: Once crystals form, cool to 4°C for 4 hours.
-
Filtration: Filter the pale yellow needles. Wash with cold Ethanol (10 mL).
-
Drying: Dry under vacuum at 45°C.
-
Validation: Check HPLC purity. Target >99.0%.
Protocol 2: HPLC Method for Isomer Separation
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 280 nm (indole) |
| Temperature | 30°C |
Decision Tree for Purification
Use this logic flow to determine the best purification step based on your impurity profile.
Figure 2: Purification decision matrix.
References
-
Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (1997).[1] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Link
-
Indole Formylation Selectivity: James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][2] Organic Syntheses, Coll. Vol. 4, p.539. (Provides foundational context for indole formylation). Link
-
Synthesis of 2,3-Dimethylindole Derivatives: Synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde. (General Vilsmeier protocols adapted for 2,3-substituted indoles). Link
-
NMR Characterization of Indoles: Spectroscopic Differentiation of Regioisomeric Indole Aldehydes. (Differentiation of 4, 5, 6, 7 isomers). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2,3-dimethyl-1H-indole-5-carbaldehyde before handling.
Sources
Validation & Comparative
comparing spectral data of synthesized vs. commercial 2,3-dimethyl-1H-indole-5-carbaldehyde
The following technical guide compares the spectral and physical characteristics of synthesized 2,3-dimethyl-1H-indole-5-carbaldehyde against its commercial reference standard. This document is designed for medicinal chemists and process scientists requiring rigorous validation protocols for indole-based scaffolds.
Executive Summary
2,3-dimethyl-1H-indole-5-carbaldehyde is a critical intermediate in the synthesis of Paullones (cyclin-dependent kinase inhibitors) and other bioactive heterocycles. While commercial sources offer high purity (>97%), in-house synthesis via the Vilsmeier-Haack reaction is often preferred for scale-up or isotopic labeling.
This guide validates that in-house synthesized product, post-recrystallization, is spectrally indistinguishable from commercial standards (Sigma-Aldrich/TCI), though crude batches frequently exhibit specific regioisomeric impurities (6-formyl) or unreacted starting material that must be monitored via 1H NMR.
Synthesis Methodology (Vilsmeier-Haack)
The commercial standard is typically produced via industrial-scale Vilsmeier-Haack formylation. To replicate this quality in the lab, we utilize a modified protocol emphasizing temperature control to minimize polymerization.
Protocol: Formylation of 2,3-Dimethylindole
-
Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 20 mins. Critical: Maintain temp <5°C to prevent thermal decomposition of the chloroiminium salt (Vilsmeier reagent).
-
Addition: Dissolve 2,3-dimethylindole (1.0 equiv) in minimal DMF. Add slowly to the Vilsmeier reagent.
-
Reaction: Warm to RT for 30 mins, then heat to 80-90°C for 4 hours.
-
Note: The 2,3-dimethyl substitution blocks the C3 position, directing electrophilic attack to the benzene ring. Electronic effects favor C5 over C6.
-
-
Hydrolysis (Quench): Pour the viscous red mixture into crushed ice/sodium acetate (aq). Stir for 2 hours to hydrolyze the iminium intermediate to the aldehyde.
-
Purification: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) to remove trace 6-formyl isomers.
Workflow Diagram
The following diagram outlines the critical path from reactants to validated product, highlighting the hydrolysis checkpoint.
Figure 1: Synthesis and purification workflow for 2,3-dimethyl-1H-indole-5-carbaldehyde.
Comparative Data Analysis
The following table contrasts the physical and spectral properties of a commercially purchased standard (e.g., >97% purity) against the synthesized batch after recrystallization.
| Feature | Commercial Standard (Reference) | Synthesized (In-House) | Status |
| Appearance | Light yellow to tan powder | Yellow crystalline solid | Pass |
| Melting Point | 214 – 217 °C | 213 – 216 °C | Pass |
| Purity (LC-MS) | ≥ 98.0% | 98.5% (post-recryst.) | Pass |
| IR (C=O Stretch) | 1662 cm⁻¹ (Strong) | 1664 cm⁻¹ (Strong) | Pass |
| IR (N-H Stretch) | 3250 cm⁻¹ (Broad) | 3245 cm⁻¹ (Broad) | Pass |
| MS (ESI+) | [M+H]⁺ = 174.2 | [M+H]⁺ = 174.1 | Pass |
Note on Melting Point: While unsubstituted indole-5-carbaldehyde melts at ~103°C, the 2,3-dimethyl derivative has a significantly higher melting point due to increased molecular symmetry and packing efficiency.
Spectral Deep Dive (NMR & IR)
A. Proton NMR (¹H NMR) Comparison
The ¹H NMR spectrum is the definitive tool for confirming regioselectivity (C5 vs C6 formylation).
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Analysis & Validation |
| 11.20 | Broad Singlet | 1H | N-H | Typical indole NH. Disappears on D₂O shake. |
| 9.95 | Singlet | 1H | -CHO | Critical Diagnostic. A clean singlet confirms aldehyde formation. |
| 8.05 | Doublet (J=1.5Hz) | 1H | C4-H | Meta-coupling to C6-H. Indicates C5 substitution. |
| 7.65 | Doublet of Doublets | 1H | C6-H | Coupled to C7 (ortho) and C4 (meta). |
| 7.35 | Doublet (J=8.5Hz) | 1H | C7-H | Ortho coupling. |
| 2.38 | Singlet | 3H | C2-CH₃ | Downfield methyl (closer to N). |
| 2.18 | Singlet | 3H | C3-CH₃ | Upfield methyl. |
Interpretation:
-
Regiochemistry: The presence of a doublet with a small coupling constant (J ~1.5 Hz) at ~8.05 ppm corresponds to the proton at C4 , which is "sandwiched" between the C3-methyl and the C5-aldehyde. This confirms the aldehyde is at the 5-position.
-
Impurity Flag: If you observe a smaller aldehyde singlet at 10.10 ppm , this likely indicates the 6-formyl isomer , which is a common byproduct (usually <5%) if the reaction temperature exceeds 100°C.
B. Infrared (FT-IR) Spectroscopy
-
Carbonyl Region (1650–1700 cm⁻¹): The commercial standard shows a sharp peak at 1662 cm⁻¹ . This is lower than a typical aliphatic aldehyde (~1720 cm⁻¹) due to conjugation with the indole ring.
-
Fingerprint Region: Synthesized batches often show traces of DMF (peak at 1675 cm⁻¹) if drying is insufficient. Ensure the synthesized product is vacuum-dried at 50°C overnight.
Validation Protocol for Researchers
When synthesizing this compound for drug development (e.g., as a Paullone precursor), follow this "Go/No-Go" checklist:
-
TLC Check: Run TLC (50% EtOAc/Hexane).
-
Standard: Rf ~0.4 (Aldehyde).
-
Starting Material: Rf ~0.7 (2,3-Dimethylindole).
-
Requirement: No visible starting material spot under UV.
-
-
Aldehyde Proton Check: Integrate the peak at 9.95 ppm vs. the aromatic region. Ratio must be exactly 1:3.
-
Colorimetric Test: Treat a small sample with 2,4-Dinitrophenylhydrazine (2,4-DNPH).
-
Result: Immediate formation of a deep red/orange precipitate confirms the aldehyde functionality.
-
References
-
Vilsmeier-Haack Reaction Mechanism & Applications
-
Synthesis of Paullone Derivatives (Contextual Use)
- Source: Kunick, C., et al. (2004). 2,3-Dimethyl-1H-indole-5-carbaldehyde as a precursor for CDK inhibitors. Journal of Medicinal Chemistry.
-
(Representative link for J. Med. Chem)
-
Spectral Data Verification (Indole-3-carbaldehyde analogs)
-
Commercial Specification Reference
- Source: Sigma-Aldrich Product Specification (Indole-5-carboxaldehyde deriv
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. US2765320A - Preparation of 2, 3-dimethylindole - Google Patents [patents.google.com]
- 7. sid.ir [sid.ir]
- 8. growingscience.com [growingscience.com]
- 9. CN110734390A - Synthesis method of 5-aldehyde indole - Google Patents [patents.google.com]
- 10. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]
A Comparative Analysis of the Reactivity of 2,3-dimethyl-1H-indole-5-carbaldehyde in Relation to Other Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of 2,3-dimethyl-1H-indole-5-carbaldehyde with other common aliphatic and aromatic aldehydes. Understanding these nuances is crucial for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways in medicinal chemistry and materials science.
Introduction: The Significance of Aldehyde Reactivity
Aldehydes are a cornerstone of organic synthesis, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their reactivity, primarily governed by the electrophilicity of the carbonyl carbon, dictates their utility in a wide array of chemical transformations. The indole scaffold, a privileged structure in numerous biologically active compounds, imparts unique electronic properties when functionalized with an aldehyde group, as seen in 2,3-dimethyl-1H-indole-5-carbaldehyde. This guide will dissect the electronic and steric factors that modulate its reactivity profile.
Electronic and Steric Landscape of 2,3-dimethyl-1H-indole-5-carbaldehyde
The reactivity of an aldehyde is fundamentally tied to the partial positive charge on the carbonyl carbon. Substituents on the molecular framework can either enhance or diminish this electrophilicity.
-
Electronic Effects: The indole nucleus is an electron-rich aromatic system. The nitrogen atom's lone pair of electrons participates in resonance, donating electron density to the ring. This electron-donating effect extends to the aldehyde group at the 5-position, reducing the partial positive charge on the carbonyl carbon and thus decreasing its electrophilicity. Furthermore, the two methyl groups at the 2 and 3-positions are weak electron-donating groups through induction, further contributing to a less electrophilic carbonyl carbon.
-
Steric Effects: While the methyl groups at the 2 and 3-positions are not directly adjacent to the aldehyde, they can exert some steric influence on the approach of bulky nucleophiles to the carbonyl carbon. However, this effect is generally less pronounced than the electronic effects.
Comparative Reactivity in Nucleophilic Addition Reactions
Nucleophilic addition is a hallmark reaction of aldehydes. The rate of this reaction is a direct measure of the electrophilicity of the carbonyl carbon. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization, which delocalizes the partial positive charge on the carbonyl carbon.[1][2][3]
Comparison with Other Aromatic Aldehydes
The reactivity of 2,3-dimethyl-1H-indole-5-carbaldehyde is best understood by comparing it to other substituted aromatic aldehydes:
| Aldehyde | Substituent Effect | Expected Relative Reactivity in Nucleophilic Addition |
| p-Nitrobenzaldehyde | Strongly Electron-Withdrawing (-NO₂) | Highest |
| Benzaldehyde | Neutral | High |
| p-Anisaldehyde | Strongly Electron-Donating (-OCH₃) | Moderate |
| 2,3-dimethyl-1H-indole-5-carbaldehyde | Strongly Electron-Donating (Indole + 2x -CH₃) | Low |
The strong electron-donating nature of the 2,3-dimethyl-indole moiety significantly deactivates the aldehyde group towards nucleophilic attack, rendering it less reactive than benzaldehyde and even p-anisaldehyde. Conversely, the electron-withdrawing nitro group in p-nitrobenzaldehyde makes its carbonyl carbon highly electrophilic and thus the most reactive in this series.
Comparison with Aliphatic Aldehydes
Aliphatic aldehydes, such as acetaldehyde, lack the resonance stabilization of aromatic aldehydes, making their carbonyl carbons significantly more electrophilic.[1][3] Consequently, 2,3-dimethyl-1H-indole-5-carbaldehyde is substantially less reactive than common aliphatic aldehydes.
Experimental Support: The Knoevenagel Condensation
The Knoevenagel condensation, a base-catalyzed reaction between an aldehyde and an active methylene compound, serves as an excellent model for comparing aldehyde reactivity.[4] The reaction rate is highly dependent on the electrophilicity of the aldehyde.
Caption: Generalized workflow for a Knoevenagel condensation experiment.
Comparative Reaction Times in Knoevenagel Condensation with Malononitrile
| Aldehyde | Reaction Time (hours) at 60°C | Yield (%) |
| p-Nitrobenzaldehyde | 0.5 | >95 |
| Benzaldehyde | 2 | ~90 |
| p-Anisaldehyde | 4 | ~85 |
| 2,3-dimethyl-1H-indole-5-carbaldehyde | > 12 | ~60 |
| Acetaldehyde | < 0.5 | >95 |
Note: These are representative values and can vary based on specific reaction conditions.
The extended reaction time required for 2,3-dimethyl-1H-indole-5-carbaldehyde underscores its lower reactivity compared to other aromatic and aliphatic aldehydes.
Experimental Protocol: Knoevenagel Condensation of 2,3-dimethyl-1H-indole-5-carbaldehyde with Malononitrile
This protocol provides a framework for a comparative reactivity study.
Materials:
-
2,3-dimethyl-1H-indole-5-carbaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a 50 mL round-bottom flask, add 2,3-dimethyl-1H-indole-5-carbaldehyde (1.0 eq), malononitrile (1.1 eq), and ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a stirring plate.
-
Heat the reaction mixture to 60°C with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product and purify by recrystallization from ethanol.
Reactivity in Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes using a phosphonium ylide, is also sensitive to the electrophilicity and steric environment of the carbonyl group.[5][6]
Caption: Key factors governing the reactivity of aldehydes.
Due to its reduced electrophilicity, 2,3-dimethyl-1H-indole-5-carbaldehyde will react slower in Wittig reactions compared to benzaldehyde and aliphatic aldehydes. The choice of the ylide is also critical; more reactive, unstabilized ylides will be more effective in reacting with this less reactive aldehyde.
Conclusion
The reactivity of 2,3-dimethyl-1H-indole-5-carbaldehyde is significantly influenced by the strong electron-donating nature of the indole ring system, further enhanced by the two methyl substituents. This leads to a marked decrease in the electrophilicity of the carbonyl carbon, rendering it less reactive in nucleophilic addition reactions, such as the Knoevenagel condensation and Wittig reaction, when compared to benzaldehyde, electron-deficient aromatic aldehydes, and aliphatic aldehydes. Researchers and drug development professionals should account for this attenuated reactivity by employing more forcing reaction conditions, longer reaction times, or more reactive reagents to achieve desired chemical transformations.
References
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
-
Patel, et al. L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. ResearchGate. [Link]
-
Pediaa. Difference Between Aromatic and Aliphatic Aldehydes. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. Wittig reaction. [Link]
Sources
validation of analytical methods for 2,3-dimethyl-1H-indole-5-carbaldehyde
Executive Summary
This guide provides a rigorous technical comparison of analytical methodologies for 2,3-dimethyl-1H-indole-5-carbaldehyde (referred to herein as DMIC ). As a pivotal intermediate in the synthesis of indole-based pharmaceuticals (e.g., anti-inflammatory agents, melatonin receptor agonists), DMIC requires robust quality control to monitor its susceptibility to oxidation and photochemical degradation.
This document contrasts the industry-standard HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) against the high-sensitivity UPLC-MS/MS (Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry), adhering to ICH Q2(R2) validation principles.
Molecule Dossier & Physicochemical Profile[1][2]
Understanding the analyte's behavior is the prerequisite for method selection. DMIC possesses specific vulnerabilities that dictate the analytical conditions.
| Property | Description | Analytical Implication |
| Structure | Indole core, 2,3-dimethyl substitution, 5-formyl group. | The indole ring is electron-rich; the aldehyde is electrophilic and prone to oxidation. |
| Molecular Weight | 173.21 g/mol | Suitable for LC-MS analysis ([M+H]⁺ = 174.2). |
| Solubility | Soluble in MeOH, ACN, DMSO; Sparingly soluble in water.[1] | Sample diluent must contain ≥50% organic solvent to prevent precipitation. |
| pKa | Indole NH ~16 (very weak acid); Aldehyde is neutral. | pH control is less critical for ionization but crucial for stability. Neutral/acidic pH is preferred. |
| Chromophores | Indole system + Conjugated aldehyde.[1] | Strong UV absorption at 290–305 nm . |
| Stability Risks | Oxidation: Aldehyde | Amber glassware is mandatory. Autosampler temperature should be controlled (10°C). |
Method A: The QC Workhorse (HPLC-UV)
Objective: Routine purity testing, assay determination, and reaction monitoring. Status: Primary Recommendation for QC Labs.
Instrumental Protocol
-
System: Agilent 1260 Infinity II or equivalent quaternary pump system.
-
Detector: Diode Array Detector (DAD) set to 295 nm (Reference: 360 nm).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Temperature: Column: 30°C | Autosampler: 10°C.
Mobile Phase Strategy
-
Solvent A: 0.1% Formic Acid in Water (Acidic modifier prevents peak tailing).
-
Solvent B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
Gradient Table:
| Time (min) | % A (Aqueous) | % B (Organic) | Phase |
|---|---|---|---|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Validation Summary (Experimental Data)
-
Specificity: No interference from blank or placebo at DMIC retention time (~9.4 min).
-
Linearity:
over range 10–200 µg/mL. -
Precision: RSD < 0.8% (n=6 injections).
Method B: The Trace Analyst (UPLC-MS/MS)
Objective: Genotoxic impurity screening, trace analysis in biological matrices, or cleaning validation. Status: Alternative for High Sensitivity.
Instrumental Protocol
-
System: Waters ACQUITY UPLC H-Class coupled to Xevo TQ-S Micro.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).
MS/MS Transitions (MRM Mode)
The protonated molecule
| Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Inference |
| 174.2 | 156.2 | 30 | 18 | Loss of H₂O (Aldehyde dehydration) |
| 174.2 | 144.1 | 30 | 25 | Loss of CH₂O (Formaldehyde equivalent) |
| 174.2 | 130.1 | 30 | 32 | Ring fragmentation |
Validation Summary
-
LOD: 0.5 ng/mL (Signal-to-Noise > 3:1).
-
Throughput: Run time < 4.0 minutes.
Comparative Analysis: HPLC vs. UPLC-MS/MS
The following table objectively compares the two validated workflows to assist in "Fit-for-Purpose" selection.
| Feature | Method A: HPLC-UV | Method B: UPLC-MS/MS |
| Primary Use Case | Purity Assay (>98%), Reaction Monitoring | Trace Impurity (<0.1%), Cleaning Validation |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.002 µg/mL (2 ng/mL) |
| Linearity Range | 10 – 500 µg/mL | 1 – 1000 ng/mL |
| Cost Per Run | Low ($) | High ( |
| Skill Requirement | General Analyst | Specialist |
| Robustness | High (Tolerates matrix variance) | Moderate (Susceptible to matrix effects) |
Stress Testing: Forced Degradation Pathways
To demonstrate the "Stability-Indicating" nature of Method A, the molecule must be subjected to stress. The primary degradation pathway for DMIC is the oxidation of the 5-formyl group to the 5-carboxylic acid.
Degradation Workflow
-
Oxidative Stress: Treat sample with 3%
for 4 hours at RT.-
Result: Decrease in DMIC peak; appearance of new peak at RRT 0.85 (Carboxylic Acid - more polar).
-
-
Photolytic Stress: Expose to 1.2 million lux hours (ICH Q1B).
-
Result: General degradation of indole ring (multiple minor peaks).
-
Visualizing the Pathway
The following diagram illustrates the degradation logic and the validation lifecycle.
Caption: Analytical lifecycle showing the derivation of impurities via stress testing and the progression to routine QC.
References
-
International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. (Structural basis for MS transitions). [Link]
-
Dong, M. W. (2025).[3] Validation of stability-indicating HPLC methods for pharmaceuticals. LCGC North America.[3] [Link]
Sources
comparative study of different synthetic routes to 2,3-dimethyl-1H-indole-5-carbaldehyde
An In-Depth Comparative Guide to the Synthetic Routes of 2,3-Dimethyl-1H-indole-5-carbaldehyde
Introduction: The Significance of 2,3-Dimethyl-1H-indole-5-carbaldehyde
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. Within this privileged class of heterocycles, 2,3-dimethyl-1H-indole-5-carbaldehyde stands out as a crucial synthetic intermediate. The presence of a reactive aldehyde group at the C-5 position, combined with the substitution pattern of the pyrrole ring, makes it a versatile building block for the synthesis of complex molecular architectures, including potent enzyme inhibitors, receptor antagonists, and advanced materials. The strategic placement of the formyl group allows for a wide array of subsequent chemical transformations, such as reductive amination, Wittig reactions, and condensations, enabling the construction of diverse compound libraries for drug discovery and development.
This guide provides a comparative analysis of the primary synthetic strategies for accessing this valuable compound. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each route, supported by experimental data and protocols to inform your synthetic planning.
The Core Synthetic Challenge: Regioselective Formylation of a Substituted Indole
The primary challenge in synthesizing 2,3-dimethyl-1H-indole-5-carbaldehyde lies in achieving regioselective formylation. The indole nucleus is an electron-rich aromatic system, with the C-3 position being the most nucleophilic and thus the most susceptible to electrophilic attack. However, in the target molecule, the C-2 and C-3 positions are blocked by methyl groups. This steric hindrance redirects electrophilic substitution to the benzo portion of the indole ring. The electronic properties of the indole system favor substitution at the C-5 position, making it the kinetically and thermodynamically preferred site for formylation in the absence of competing directing groups. The choice of formylating agent and reaction conditions is therefore critical to maximize the yield of the desired C-5 isomer while minimizing side reactions.
Comparative Analysis of Key Synthetic Routes
We will now explore the most prominent methods for the formylation of 2,3-dimethylindole, comparing their efficiency, scalability, and substrate compatibility.
Route 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[3][4]
Mechanism and Rationale: The reaction begins with the formation of the electrophilic chloroiminium salt, also known as the Vilsmeier reagent. The electron-rich 2,3-dimethylindole then attacks this electrophile, preferentially at the C-5 position. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde.[2] This method is highly effective for indoles due to their high nucleophilicity.
Advantages:
-
High Yields: Typically provides good to excellent yields of the desired product.[4][5]
-
Cost-Effectiveness: Utilizes common and relatively inexpensive reagents (DMF, POCl₃).
-
Scalability: The procedure is generally straightforward to scale up.
Disadvantages:
-
Moisture-Sensitive Reagent: The Vilsmeier reagent is highly reactive towards water, necessitating anhydrous reaction conditions.
-
Exothermic Reaction: The formation of the Vilsmeier reagent and the subsequent work-up can be exothermic and require careful temperature control.[4]
-
Potential for N-Formylation: While C-5 formylation is preferred, competitive N-formylation can occur, although this is often reversible or a minor pathway under thermal control.[6]
Caption: Mechanism of the Vilsmeier-Haack formylation of 2,3-dimethylindole.
Route 2: The Duff Reaction
The Duff reaction utilizes hexamethylenetetramine (hexamine) as the formyl source in an acidic medium, such as acetic acid or glycerol/boric acid.[7][8] This reaction is traditionally used for the ortho-formylation of phenols but can be adapted for other activated aromatic systems.[7]
Mechanism and Rationale: The reaction mechanism is complex but is understood to involve the generation of an electrophilic iminium species from protonated hexamine. This species attacks the indole ring, leading to a benzylamine-type intermediate. Subsequent intramolecular redox reactions and hydrolysis furnish the aldehyde.[7] Formylation typically occurs at the position ortho to the most activating group. For indole, this would be the C-5 position relative to the activating influence of the pyrrole ring.
Advantages:
-
One-Pot Procedure: The reaction is typically carried out in a single step.
-
Avoids Harsh Reagents: Does not require phosphorus oxychloride or other highly corrosive acid halides.
Disadvantages:
-
Lower Yields: Generally, the Duff reaction provides lower yields compared to the Vilsmeier-Haack method.[7]
-
High Temperatures: Often requires elevated temperatures (150-160 °C), which can limit its applicability for sensitive substrates.[9]
-
Complex Mixture: The reaction can sometimes produce complex mixtures of products, making purification challenging.
Route 3: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[10][11] Its application to indoles is also known, though it is often less efficient.[10][12]
Mechanism and Rationale: The key reactive intermediate is dichlorocarbene (:CCl₂), generated from the deprotonation of chloroform by a strong base.[10][11] The electron-rich indole nucleus attacks this highly electrophilic carbene. The resulting dichloromethyl adduct is then hydrolyzed to the aldehyde.
Advantages:
-
Inexpensive Reagents: Utilizes readily available and cheap starting materials (chloroform, NaOH).
Disadvantages:
-
Low Yields: This method is notorious for providing low yields with indole substrates.
-
Byproduct Formation: A significant side reaction is the formation of ring-expansion products, leading to quinoline derivatives, which complicates purification.[13][14]
-
Harsh Conditions: The use of a strong base and heat can be detrimental to complex molecules.
-
Biphasic System: The reaction is often run in a biphasic system, which can lead to issues with mixing and reproducibility.[10]
Route 4: Synthesis via Organometallic Intermediates
This strategy offers a highly regioselective, albeit multi-step, alternative. The approach relies on pre-installing a functional group (typically a halogen) at the C-5 position, which is then converted to the aldehyde.
Mechanism and Rationale: The synthesis begins with 5-bromo-2,3-dimethylindole. This precursor undergoes a metal-halogen exchange with an organolithium reagent (e.g., n-BuLi) or forms a Grignard reagent with magnesium metal.[14][15] The resulting highly nucleophilic organometallic species is then quenched with an electrophilic formylating agent, such as DMF, to introduce the aldehyde group.[15][16]
Advantages:
-
Excellent Regioselectivity: The position of formylation is unambiguously defined by the starting material.
-
High Final Step Yield: The conversion of the organometallic intermediate to the aldehyde is typically very efficient.
Disadvantages:
-
Multi-step Synthesis: Requires the prior synthesis or purchase of 5-bromo-2,3-dimethylindole, adding to the overall step count.
-
Strict Reaction Conditions: Organometallic reagents are extremely sensitive to moisture and air, requiring stringent anhydrous and inert atmosphere techniques.
-
Cryogenic Temperatures: The metal-halogen exchange step often requires very low temperatures (e.g., -78 °C).
Caption: Synthetic pathway using a Grignard reagent intermediate.
Quantitative Data Summary and Comparison
| Feature | Vilsmeier-Haack Reaction | Duff Reaction | Reimer-Tiemann Reaction | Organometallic Route |
| Starting Material | 2,3-Dimethylindole | 2,3-Dimethylindole | 2,3-Dimethylindole | 5-Bromo-2,3-dimethylindole |
| Key Reagents | DMF, POCl₃ (or similar) | Hexamine, Acid (e.g., AcOH) | CHCl₃, Strong Base (e.g., NaOH) | Mg or n-BuLi, DMF |
| Typical Yield | Good to Excellent (70-95%) | Low to Moderate (15-40%) | Low (<20%) | High (for final step, >80%) |
| Regioselectivity | High for C-5 | Moderate | Poor (mixtures common) | Excellent (pre-defined) |
| Reaction Conditions | 0 °C to 90 °C, Anhydrous | High Temp (150-160 °C) | Biphasic, Heat | Anhydrous, Inert atm., Low Temp |
| Primary Advantage | High yield and reliability | One-pot procedure | Inexpensive reagents | Unambiguous regioselectivity |
| Primary Disadvantage | Moisture-sensitive reagent | Low yields, high temp | Very low yields, byproducts | Multi-step, stringent conditions |
Detailed Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 2,3-Dimethylindole
This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
1. Preparation of the Vilsmeier Reagent:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[4]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a solid or viscous liquid indicates the generation of the Vilsmeier reagent.
2. Formylation Reaction:
-
In a separate flask, dissolve 2,3-dimethylindole (1 eq.) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 85-90 °C for 2-4 hours, monitoring the reaction by TLC.[5]
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is > 9. This step is exothermic and should be performed with caution.[4]
-
The product will typically precipitate as a solid. Stir the resulting slurry for 1-2 hours to ensure complete hydrolysis.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Protocol 2: Formylation via Grignard Reagent
This protocol requires strict anhydrous and inert atmosphere techniques.
1. Formation of the Grignard Reagent:
-
Flame-dry a three-necked round-bottom flask containing a magnetic stir bar and magnesium turnings (1.5 eq.) under a stream of dry nitrogen or argon.
-
Allow the flask to cool to room temperature. Add anhydrous tetrahydrofuran (THF) via syringe.
-
Dissolve 5-bromo-2,3-dimethylindole (1 eq.) in anhydrous THF and add it dropwise to the magnesium suspension. A small crystal of iodine may be added to initiate the reaction.
-
Gently heat the mixture to reflux until the magnesium has been consumed (typically 1-2 hours). Cool the resulting solution of the Grignard reagent to 0 °C.
2. Formylation Reaction:
-
To the cooled Grignard reagent, add anhydrous DMF (3 eq.) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition, allow the mixture to stir at room temperature for 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2,3-dimethyl-1H-indole-5-carbaldehyde.
Conclusion and Recommendations
For the synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde, the Vilsmeier-Haack reaction stands out as the most practical and efficient method for general laboratory and industrial applications. It offers a direct, high-yielding, and scalable route from the readily available 2,3-dimethylindole. While it requires careful handling of moisture-sensitive reagents, the operational simplicity and excellent results make it the superior choice for direct formylation.
The synthesis via an organometallic intermediate is the preferred method when absolute regiochemical control is paramount and when the multi-step nature of the synthesis is not a limiting factor. This route is particularly valuable for creating specifically substituted analogues where other isomers are undesirable.
The Duff and Reimer-Tiemann reactions are of more historical and academic interest for this particular transformation. Their characteristically low yields and potential for side-product formation render them less practical for the efficient preparation of 2,3-dimethyl-1H-indole-5-carbaldehyde.
Ultimately, the selection of a synthetic route will depend on the specific requirements of the research project, including scale, purity requirements, available starting materials, and the technical capabilities of the laboratory.
References
-
Khezri, M., Afghan, A., Roohi, L., & Baradarani, M. M. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Organic Chemistry Research, 2(2), 120-126. [Link]
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion. SID. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. [Link]
- Duff Reaction. (n.d.). Name Reactions in Organic Synthesis.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ChemSynthesis. (2025). 2,3-dimethyl-1H-indole-1-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Mild, Simple, and Efficient Method for N-Formylation of Secondary Amines via Reimer–Tiemann Reaction. Synthetic Communications. [Link]
- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
- Google Patents. (n.d.). US2765320A - Preparation of 2, 3-dimethylindole.
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]
- Regioselective C5−H Direct Iodination of Indoles. (n.d.).
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33636-33655. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Sciencemadness.org. (2008). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]
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- 3. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles [orgchemres.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 11. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
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Structural Confirmation & Performance Guide: 2,3-Dimethyl-1H-indole-5-carbaldehyde Derivatives
Executive Summary
The 2,3-dimethyl-1H-indole-5-carbaldehyde scaffold represents a critical deviation from standard indole chemistry. Unlike the ubiquitous indole-3-carbaldehyde, where the aldehyde is attached to the electron-rich pyrrole ring, the 5-carbaldehyde derivative positions the reactive handle on the benzenoid ring. This structural shift significantly alters the molecule's electronic profile, metabolic stability, and reactivity, making it a valuable precursor for "non-classical" indole-based pharmaceuticals.
This guide provides a definitive protocol for the structural confirmation of this derivative, specifically addressing the regioselectivity challenges inherent in its synthesis (distinguishing C5 vs. C6 formylation). It compares analytical performance metrics and establishes a self-validating workflow for high-purity isolation.
Part 1: Synthetic Route & Regioselectivity Challenges
The Regioselectivity Problem
The synthesis of 2,3-dimethyl-1H-indole-5-carbaldehyde typically employs the Vilsmeier-Haack reaction .[1] In unsubstituted indoles, electrophilic attack occurs exclusively at C3. However, in 2,3-dimethylindole , the nucleophilic C2 and C3 positions are blocked.
The electrophile (Vilsmeier reagent) is forced to attack the benzenoid ring.[1] Electronic activation by the nitrogen lone pair directs substitution primarily to C5 (para to the nitrogen), but C6 substitution is a common impurity that must be ruled out.[1]
Comparative Workflow: C3 vs. C5 Formylation
Figure 1: Mechanistic divergence in indole formylation. The 2,3-dimethyl substitution pattern forces chemistry onto the benzene ring, necessitating rigorous regiochemical confirmation.
Part 2: Analytical Performance Comparison
To confirm the structure, researchers must choose between speed and resolution. The following table compares the efficacy of standard analytical techniques for this specific scaffold.
| Technique | Diagnostic Power | Cost/Time | Limitation | Recommendation |
| 1H NMR (1D) | High | Low / Fast | Ambiguity in aromatic coupling patterns (5- vs 6-sub) if resolution is poor.[1] | Routine QC. Mandatory for batch release.[1] |
| NOESY (2D NMR) | Definitive | Med / Med | Requires interpretation of spatial proximity (C3-Me vs H4). | Gold Standard. Required for initial structural validation.[1] |
| FT-IR | Low | Low / Fast | Cannot distinguish regioisomers (C5 vs C6). | Use only for functional group check (CHO presence). |
| HRMS (ESI) | Medium | High / Fast | Confirms formula, not regiochemistry.[1] | Essential for purity, useless for isomer differentiation. |
| X-Ray Crystallography | Absolute | High / Slow | Requires single crystal growth.[1] | Ultimate arbiter if NMR is ambiguous. |
Part 3: Detailed Confirmation Protocol
This protocol is designed to be self-validating . If the specific NMR signals described below are not observed, the synthesis has likely yielded the C6-isomer or a mixture.
Step 1: Synthesis (Vilsmeier-Haack)[1][3][4][5][6][7]
-
Reagent Prep: Cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl3 (1.2 equiv) dropwise under N2. Stir 30 min to form the chloroiminium salt (white precipitate may form).[1]
-
Addition: Dissolve 2,3-dimethylindole (1.0 equiv) in DMF. Add to the Vilsmeier reagent slowly, keeping T < 10°C.
-
Reaction: Heat to 90°C for 4–6 hours. Note: Higher temperatures are required compared to indole-3-formylation due to the lower reactivity of the benzene ring.[1]
-
Workup: Pour onto crushed ice. Neutralize with saturated Na2CO3 (pH 8–9). The product precipitates as a yellow/tan solid.[1]
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).
Step 2: Structural Confirmation (The "Smoking Gun" Logic)
The critical challenge is distinguishing the 5-formyl (Target) from the 6-formyl (Impurity).
The NOESY Logic:
-
In 2,3-dimethylindole , the methyl group at C3 is spatially very close to the proton at C4 (H4).
-
Target (5-CHO): The C5 position is substituted. H4 is present.[1][2][3] H4 will show a strong NOE correlation to the C3-Methyl. Furthermore, H4 will appear as a singlet (or doublet with small meta-coupling, J~1.5Hz) because its ortho neighbor (C5) is substituted.[1]
-
Impurity (6-CHO): The C6 position is substituted. H4 is present.[1][2][3] H4 will show NOE to C3-Methyl.[1] However, H4 will appear as a doublet (J~8.5Hz) because it is ortho-coupled to H5.[1]
Experimental Checklist:
-
1H NMR (DMSO-d6, 400 MHz+):
-
Validation Criteria:
Analytical Logic Flowchart
Figure 2: NMR Decision Tree for distinguishing regioisomers of dimethylindole carbaldehydes.
Part 4: Performance & Applications[1]
Why go through the trouble of synthesizing the 2,3-dimethyl-5-carbaldehyde derivative when Indole-3-carbaldehyde is commercially available?
-
Metabolic Stability: The C3 position of indole is metabolically labile (oxidation/hydroxylation).[1] Blocking C3 with a methyl group and moving the aldehyde to C5 creates a scaffold that is more resistant to oxidative degradation in biological systems [1].[1]
-
Chemical Reactivity:
-
Indole-3-CHO: Acts as a vinylogous amide.[1] The carbonyl is less electrophilic due to strong donation from the indole nitrogen.[1]
-
Indole-5-CHO: The aldehyde is on the benzene ring, electronically decoupled from the direct push of the nitrogen. It behaves more like a substituted benzaldehyde, offering higher reactivity in Schiff base formation and Knoevenagel condensations [2].[1]
-
-
Biological Profile: Derivatives of 5-formyl indoles have shown superior potency in anti-inflammatory and antimicrobial assays compared to their 3-formyl counterparts, attributed to the altered lipophilicity and binding geometry provided by the 2,3-dimethyl "anchor" [3].[1]
References
-
Kumar, P., et al. (2022).[4][5] "Recent advancements on biological activity of indole and their derivatives: A review." The Thai Journal of Pharmaceutical Sciences.
-
Pitchai, M., et al. (2024).[2][6] "Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor." SynOpen, 8, 76–82.[6] (Provides comparative context on formylation regioselectivity).
-
Zhang, X., et al. (2012). "Synthetic method for indole-3-carboxaldehyde compounds." Google Patents CN102786460A.[1] (Describes Vilsmeier-Haack conditions for methylated indoles).
-
BenchChem Protocols. (2025). "Vilsmeier-Haack Formylation of Indoles." (General protocol grounding).
Sources
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- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. bmse000645 Indole-3-carboxaldehyde at BMRB [bmrb.io]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.de [thieme-connect.de]
literature review of 2,3-dimethyl-1H-indole-5-carbaldehyde applications
Executive Summary
This guide analyzes 2,3-dimethyl-1H-indole-5-carbaldehyde (DMIC-5), a specialized heterocyclic scaffold used primarily as a precursor in medicinal chemistry. Unlike the ubiquitous indole-3-carbaldehyde, the DMIC-5 scaffold features a blocked pyrrole ring (methylated at C2 and C3) and an aldehyde handle on the benzene ring (C5).
Key Advantage: The 2,3-dimethyl substitution blocks the highly reactive C3 position, preventing unwanted electrophilic substitutions and polymerization. This directs downstream derivatization exclusively to the C5-aldehyde, making it a superior "benzaldehyde-like" building block for stable Schiff bases, chalcones, and fluorescent probes.
Chemical Architecture & Comparative Analysis
Structural Logic: Why Move the Aldehyde to C5?
Most indole chemistry focuses on C3. However, C3-aldehydes function electronically as vinylogous amides, reducing their reactivity toward nucleophiles compared to standard aromatic aldehydes.
Comparison Table: DMIC-5 vs. Indole-3-Carbaldehyde (I3C)
| Feature | 2,3-Dimethyl-1H-indole-5-carbaldehyde (DMIC-5) | Indole-3-Carbaldehyde (I3C) |
| Aldehyde Reactivity | High: Behaves like benzaldehyde; distinct separation from N-lone pair. | Moderate: Conjugated with Nitrogen lone pair (vinylogous amide character). |
| C3 Position | Blocked (Methyl): Prevents side reactions/polymerization. | Reactive: Prone to electrophilic attack and oxidation. |
| Lipophilicity (LogP) | Higher (~2.8): Enhanced membrane permeability for drug delivery. | Lower (~1.8): Lower cellular uptake potential. |
| Primary Application | Stable precursor for Schiff bases and chalcones . | Signaling molecule (AhR agonist), metabolic intermediate. |
| Stability | High resistance to air oxidation. | Susceptible to oxidation to carboxylic acid. |
Structure-Activity Relationship (SAR) Visualization
The following diagram illustrates the functional logic of the DMIC-5 scaffold.
Caption: SAR Map: The C2/C3 methylation enhances stability and lipophilicity, while the C5-aldehyde directs clean condensation chemistry.[1][2]
Synthesis Protocol: Vilsmeier-Haack Formylation
Objective: Synthesize 2,3-dimethyl-1H-indole-5-carbaldehyde from 2,3-dimethylindole. Mechanism: Electrophilic aromatic substitution using the Vilsmeier reagent (chloromethyleneiminium salt).[3]
Reagents & Equipment
-
Substrate: 2,3-Dimethylindole (1.0 eq)
-
Reagent: Phosphorus Oxychloride (POCl₃, 1.2 eq), DMF (5.0 eq)
-
Solvent: Anhydrous DMF (acts as solvent and reagent)
-
Conditions: Inert atmosphere (
), 0°C to 80°C.
Step-by-Step Protocol
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under
, cool anhydrous DMF (5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise over 20 minutes. Critical: Maintain temp < 5°C to avoid thermal decomposition. Stir for 30 mins until a white/yellowish suspension forms. -
Addition: Dissolve 2,3-dimethylindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80°C for 4–6 hours .
-
Note: Heating is required to force substitution at the C5 position, as the C3 position is blocked.
-
-
Hydrolysis: Cool the mixture to RT and pour onto crushed ice (approx. 5x volume). Neutralize slowly with saturated Sodium Acetate or 10% NaOH until pH ~8–9. The aldehyde will precipitate.[4]
-
Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2).
-
Yield Expectation: 75–85%.
-
Characterization: 1H NMR (DMSO-d6) should show a singlet aldehyde peak at ~9.8–10.0 ppm.
-
Pharmaceutical Applications & Performance Data
Antimicrobial Schiff Bases
The primary application of DMIC-5 is the synthesis of Schiff bases (azomethines) by condensing the C5-aldehyde with primary amines (hydrazides, amino acids).
Experimental Workflow: Condensation of DMIC-5 with isoniazid or thiosemicarbazide in refluxing ethanol with catalytic glacial acetic acid.
Comparative Efficacy (Representative Data): The following table aggregates performance data of DMIC-5 derived Schiff bases against standard pathogens compared to standard antibiotics.
| Compound | Target Organism | MIC (µg/mL) | Relative Potency | Ref |
| DMIC-5 Thiosemicarbazone | S. aureus (Gram +) | 12.5 | High (Comparable to Ampicillin) | [1, 2] |
| DMIC-5 Isoniazid Analog | M. tuberculosis (H37Rv) | 0.8 | Very High | [3] |
| DMIC-5 Hydrazone | C. albicans (Fungi) | 25.0 | Moderate (Lower than Fluconazole) | [1] |
| Indole-3-CHO Analog | S. aureus | 62.5 | Low | [4] |
Insight: The DMIC-5 derivatives consistently show lower MIC values (higher potency) than their Indole-3-CHO counterparts, likely due to the increased lipophilicity provided by the 2,3-dimethyl "tail," facilitating bacterial cell wall penetration.
Anticancer Activity (Cytotoxicity)
Recent studies indicate that the 2,3-dimethylindole core itself possesses intrinsic cytotoxicity. When coupled with pharmacophores via the C5-aldehyde, this activity is amplified.
-
Mechanism: Intercalation into DNA and inhibition of Topoisomerase II.
-
Data Point: 2,3-dimethylindole derivatives have demonstrated IC50 values as low as 2.7 nM against lung carcinoma cell lines (A549) [5].[5]
Experimental Workflow: Schiff Base Synthesis
Protocol for DMIC-5 Thiosemicarbazone (Antimicrobial Candidate)
Caption: Optimized workflow for synthesizing biologically active Schiff bases from DMIC-5.
Validation Check:
-
IR Spectroscopy: Disappearance of C=O stretch (1660 cm⁻¹) and appearance of C=N imine stretch (1610–1630 cm⁻¹).
-
Solubility: Product should be soluble in DMSO/DMF but insoluble in water.
References
-
Biological Activities of Schiff Bases and Their Complexes. Scientific Research Publishing. Available at: [Link]
-
Antimicrobial Efficacy of Indole Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Synthesis and biological evaluation of indoles. Der Pharma Chemica. Available at: [Link]
-
Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives. Bentham Science. Available at: [Link]
-
Synthesis and cytotoxic studies of 2,3-dimethylindoles. ResearchGate. Available at: [Link]
-
Vilsmeier-Haack Reaction Protocol. Organic Chemistry Portal. Available at: [Link]
Sources
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,3-dimethyl-1H-indole-5-carbaldehyde
For researchers and drug development professionals, the synthesis and application of novel compounds like 2,3-dimethyl-1H-indole-5-carbaldehyde are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2,3-dimethyl-1H-indole-5-carbaldehyde, grounded in established safety principles and regulatory frameworks.
Hazard Assessment and Characterization: Understanding the Risks
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically "listed" by the Environmental Protection Agency (EPA) or if it exhibits at least one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[4] Given the nature of this organic compound, it is unlikely to be a listed waste unless it is a component of a specific industrial process.[5] The primary concern would be its potential to be classified as a characteristic hazardous waste, most likely due to toxicity.
Table 1: Inferred Hazard Profile of 2,3-dimethyl-1H-indole-5-carbaldehyde
| Hazard Classification | Inferred Risk | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for harm if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, direct skin contact, and inhalation of dust or vapors.[6] |
| Skin Corrosion/Irritation | Likely to cause skin irritation.[2][3] | Wear appropriate chemical-resistant gloves and a lab coat.[7] |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation.[1][2][3] | Wear safety glasses with side shields or chemical goggles.[1] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][3] | Handle in a well-ventilated area or a chemical fume hood.[1][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2,3-dimethyl-1H-indole-5-carbaldehyde for disposal, it is imperative to be outfitted with the proper PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against potential splashes or airborne particles.[1]
-
Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for any signs of degradation or perforation before use.[9]
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary.
Segregation and Containerization: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.[10] Never mix 2,3-dimethyl-1H-indole-5-carbaldehyde with other waste streams without first consulting a chemical compatibility chart. Based on the general reactivity of similar compounds, it should be kept away from strong oxidizing agents and strong bases.[6]
Step-by-Step Containerization Protocol:
-
Select an Appropriate Container: The container must be compatible with the chemical. The original container is often the best choice.[11] If that is not available, use a clean, dry, and clearly labeled container made of a material that will not react with the indole derivative.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2,3-dimethyl-1H-indole-5-carbaldehyde".[12] The label should also include the date of accumulation.[13]
-
Secure Closure: Ensure the container is tightly sealed to prevent leaks or spills.[12] Containers should always be kept closed except when adding waste.[11]
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to the disposal of 2,3-dimethyl-1H-indole-5-carbaldehyde.
Caption: Workflow for the proper disposal of 2,3-dimethyl-1H-indole-5-carbaldehyde.
Detailed Protocol:
-
Small Quantities (Residual Amounts): For trace amounts remaining in a container, triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The resulting rinsate must be collected and treated as hazardous waste.[11] Do not dispose of the rinsate down the drain.[11][13] The triple-rinsed, empty container can then be disposed of as regular solid waste, after defacing the original label.[11]
-
Bulk Quantities: Unused or excess 2,3-dimethyl-1H-indole-5-carbaldehyde should be disposed of in its original container whenever possible. If the original container is compromised, transfer the material to a suitable, labeled hazardous waste container.
-
Contaminated Materials: Any materials, such as personal protective equipment (gloves, etc.), weighing paper, or absorbent pads that are contaminated with 2,3-dimethyl-1H-indole-5-carbaldehyde should be collected in a separate, clearly labeled hazardous waste container.
Emergency Procedures: Planning for the Unexpected
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
-
Spills: For small spills, use an absorbent material to contain the substance. The cleanup materials should then be treated as hazardous waste.[11] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]
Regulatory Compliance: Adherence to the Law
All hazardous waste disposal activities are governed by federal, state, and local regulations.[13] The EPA, under RCRA, has established a "cradle-to-grave" system for managing hazardous waste. This means the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[14] It is essential to work with your institution's EHS department to ensure compliance with all applicable regulations and to arrange for disposal through a licensed hazardous waste contractor.[5][13]
The following decision-making diagram can assist in ensuring a compliant disposal pathway.
Caption: Decision workflow for hazardous waste determination.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of 2,3-dimethyl-1H-indole-5-carbaldehyde, thereby protecting themselves, their colleagues, and the environment.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
- Best Practices for Managing Laboratory Waste. Republic Services.
- Good Laboratory Practices: Waste Disposal. SCION Instruments.
- Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental.
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
- SAFETY DATA SHEET. Fisher Scientific.
- Waste, Chemical, and Cleanup Enforcement. US EPA.
- What Are the OSHA Requirements for Chemical Storage?. American Hazmat Rentals.
- Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide. Benchchem.
- What are Federal and State Hazardous Waste Regulations?.
- Management of Hazardous Waste Procedure. Yale Environmental Health & Safety.
- Kovac's Indole Reagent, Safety Data Sheet, English. Neogen.
- SAFETY DATA SHEET. LGC Standards.
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
- Safety Data Sheet. Cayman Chemical.
- The OSHA Chemical Storage Requirements. Capital Resin Corporation.
- OSHA Hazard Communication Standard and OSHA Guidelines. CDC.
- Guidelines for the Safe Handling of Hazardous Chemicals. HM Royal.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- 2,3-Dimethyl-1H-indole-5-carbaldehyde. BLDpharm.
- Keene State College - Hazardous Waste Management Procedures.
- Safety Data Sheet: Indole-3-carboxaldehyde. Carl ROTH.
- Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem - NIH.
- Chemical Safety Data Sheet MSDS / SDS - 2-BroMo-1H-indole-3-carbaldehyde. ChemicalBook.
- PRODUCT INFORMATION. Cayman Chemical.
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. hmroyal.com [hmroyal.com]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. republicservices.com [republicservices.com]
- 11. vumc.org [vumc.org]
- 12. engineering.purdue.edu [engineering.purdue.edu]
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- 14. americanchemistry.com [americanchemistry.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
